Product packaging for 4-amino-3-methoxy-N-methylbenzamide(Cat. No.:CAS No. 866329-57-9)

4-amino-3-methoxy-N-methylbenzamide

Cat. No.: B1290252
CAS No.: 866329-57-9
M. Wt: 180.2 g/mol
InChI Key: WPMXJQCASHLEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-amino-3-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H12N2O2 and is a benzamide derivative . This compound serves as a key synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. It is notably present in the structure of advanced investigational compounds, such as Rezatapopt (PC-14586), which is currently in clinical trials for the treatment of advanced solid tumors harboring a TP53 Y220C mutation . The provided molecular framework is also utilized in other development candidates, including a focal adhesion kinase (FAK) inhibitor researched for solid tumors . As a versatile scaffold, this compound is of significant value for scientists working on the synthesis and development of novel small-molecule therapeutics, particularly in oncology. This product is intended for research purposes in a controlled laboratory environment only. It is not classified as a drug and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1290252 4-amino-3-methoxy-N-methylbenzamide CAS No. 866329-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXJQCASHLEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607239
Record name 4-Amino-3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866329-57-9
Record name 4-Amino-3-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-amino-3-methoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a substituted benzamide with the following key identifiers:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 866329-57-9[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Canonical SMILES CNC(=O)c1ccc(N)c(OC)c1[2]
InChI InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)[2]

Physicochemical Data

Spectral Data

While specific experimental spectra for this compound are not publicly available, predicted spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: Protons on the aromatic ring, the methoxy group, the N-methyl group, and the amine group would exhibit characteristic chemical shifts.

  • ¹³C NMR: Distinct signals would be expected for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the amide, and C-O stretching of the methoxy ether.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 180.09, corresponding to its molecular weight[2].

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the amidation of 4-amino-3-methoxybenzoic acid with methylamine. This transformation can be achieved using standard peptide coupling reagents.

Proposed Synthesis Workflow

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents 4-amino-3-methoxybenzoic_acid 4-amino-3-methoxybenzoic acid Reaction_Vessel Reaction Mixture (Stirring at RT) 4-amino-3-methoxybenzoic_acid->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis workflow for this compound.
Detailed Experimental Protocol

This protocol is a generalized procedure based on standard amidation reactions and may require optimization.

Materials:

  • 4-amino-3-methoxybenzoic acid

  • Methylamine (as a solution in THF or as a salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add methylamine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The biological activities of substituted benzamides are diverse and depend on the nature and position of the substituents on the aromatic ring and the amide nitrogen.

Potential Therapeutic Areas:

  • Antipsychotics: Many substituted benzamides act as dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders[4]. The specific substitution pattern of this compound would determine its affinity and selectivity for dopamine and other neurotransmitter receptors.

  • Antiemetics and Prokinetics: Some benzamides, like metoclopramide, exhibit antiemetic and prokinetic properties through their action on dopamine and serotonin receptors in the gastrointestinal tract.

  • Anti-inflammatory and Analgesic Agents: Certain benzamide derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX)[5].

  • Anticancer Activity: Recent studies have explored benzamide derivatives as potential anticancer agents, with some showing inhibitory activity against protein kinases or as histone deacetylase (HDAC) inhibitors[6].

  • Antimicrobial and Antifungal Agents: The benzamide structure has been incorporated into compounds with antibacterial and antifungal properties[7].

  • Acetylcholinesterase Inhibitors: Some benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[8][9].

Further pharmacological screening of this compound is necessary to elucidate its specific biological activities and therapeutic potential. The presence of the amino and methoxy groups on the benzene ring, along with the N-methyl amide, provides a unique chemical structure that could lead to novel pharmacological properties.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzamide derivatives is highly sensitive to their substitution patterns. For instance, the position of substituents on the benzoyl ring can significantly influence receptor binding affinity and selectivity[8]. Similarly, the nature of the substituent on the amide nitrogen can impact the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies of a library of analogs of this compound would be crucial in optimizing its potential therapeutic effects.

Logical Relationship Diagram for Potential Pharmacological Screening

Pharmacological_Screening_Logic cluster_primary_screening Primary Pharmacological Screening cluster_secondary_screening Secondary Screening & Lead Optimization Target_Compound This compound Receptor_Binding_Assays Receptor Binding Assays (Dopamine, Serotonin, etc.) Target_Compound->Receptor_Binding_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays (COX, HDAC, AChE, etc.) Target_Compound->Enzyme_Inhibition_Assays Antimicrobial_Assays Antimicrobial/Antifungal Activity Screening Target_Compound->Antimicrobial_Assays Antiproliferative_Assays Antiproliferative Assays (Cancer Cell Lines) Target_Compound->Antiproliferative_Assays In_Vivo_Models In Vivo Animal Models (e.g., Inflammation, CNS disorders) Receptor_Binding_Assays->In_Vivo_Models Enzyme_Inhibition_Assays->In_Vivo_Models SAR_Studies Structure-Activity Relationship Studies Antimicrobial_Assays->SAR_Studies Antiproliferative_Assays->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET_Profiling Lead_Candidate Lead Candidate for Further Development ADMET_Profiling->Lead_Candidate SAR_Studies->ADMET_Profiling

Logical workflow for the pharmacological evaluation of this compound.

References

4-amino-3-methoxy-N-methylbenzamide: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

The scientifically recognized IUPAC name for the chemical compound 4-amino-3-methoxy-N-methylbenzamide is precisely that: this compound. [1] This name systematically describes the molecule's structure, indicating an amino group at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen of the benzamide functional group.

This compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 866329-57-9.[1] While direct synonyms are not widely listed in major chemical databases, it is crucial to distinguish it from similar-sounding isomers, which have different structures and properties.

For instance, 3-amino-4-methoxy-N-methylbenzamide is an isomer with the amino and methoxy groups swapped on the benzene ring.[2] Similarly, 3-amino-4-methoxybenzamide is another related but distinct compound that lacks the N-methyl group.[3] These examples highlight the importance of precise nomenclature in chemical identification.

References

An In-Depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3-methoxy-N-methylbenzamide, with the Chemical Abstracts Service (CAS) number 866329-57-9, is a substituted benzamide derivative. This technical guide provides a consolidated overview of the available information on this compound. It is primarily categorized as an organic building block or chemical intermediate, readily available from various commercial suppliers.[1][2] Despite its commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth studies on its synthesis, biological activity, and specific applications in research and development. This document summarizes the known chemical and physical properties and provides context based on related benzamide structures.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from chemical supplier databases. This information is crucial for its handling, storage, and use in a laboratory setting.

PropertyValueSource
CAS Number 866329-57-9Multiple
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol [2]
IUPAC Name This compoundN/A
SMILES CNC(=O)c1ccc(N)c(OC)c1[3]
InChI InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)[3]
Purity Typically offered at ≥97%[2]
Storage Recommended to be kept in a dark place, under an inert atmosphere, at room temperature.[1]

Note: For lot-specific data, refer to the Certificate of Analysis provided by the supplier.

Synthesis and Manufacturing

A plausible synthetic route, based on a patent for a similar compound, could involve the following conceptual steps:

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation cluster_product Final Product 4-amino-3-methoxybenzoic_acid 4-amino-3-methoxybenzoic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., with thionyl chloride) 4-amino-3-methoxybenzoic_acid->Acid_Chloride_Formation Step 1 Reaction_with_Methylamine Reaction with Methylamine Acid_Chloride_Formation->Reaction_with_Methylamine Step 2 Final_Product 4-amino-3-methoxy-N- methylbenzamide Reaction_with_Methylamine->Final_Product Step 3 Potential_Applications cluster_derivatization Chemical Derivatization cluster_screening Screening & Application Core_Compound This compound Amino_Group_Mod Amino Group Modification Core_Compound->Amino_Group_Mod Aromatic_Ring_Sub Aromatic Ring Substitution Core_Compound->Aromatic_Ring_Sub Compound_Library Compound Library Amino_Group_Mod->Compound_Library Aromatic_Ring_Sub->Compound_Library Biological_Screening Biological Screening (e.g., enzyme assays, cell-based assays) Compound_Library->Biological_Screening Lead_Compound_ID Identification of Lead Compounds Biological_Screening->Lead_Compound_ID

References

physical and chemical characteristics of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure known to be a core component in a wide range of biologically active compounds, including tyrosine kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with inferred biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis and analysis are also presented.

Core Physical and Chemical Characteristics

While specific experimental data for this compound is limited, its fundamental properties have been reported by various chemical suppliers. The following tables summarize the available and predicted data for this compound.

Table 1: General and Structural Information [4][5][6][7][8]

PropertyValue
CAS Number 866329-57-9
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
IUPAC Name This compound
SMILES CNC(=O)c1ccc(N)c(OC)c1
InChI InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)

Table 2: Predicted Physicochemical Properties [7]

PropertyPredicted Value
XlogP 0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 64.6 Ų
Monoisotopic Mass 180.089877 g/mol

Note: The data in Table 2 is computationally predicted and has not been experimentally verified.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-amino-3-methoxybenzoic acid

  • Methylamine (e.g., as a solution in THF or as a hydrochloride salt)

  • A peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Add the non-nucleophilic base, DIPEA (2-3 equivalents).

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Slowly add a solution of methylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl group protons, the amine protons, and the amide proton. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm. The N-methyl protons will likely be a doublet (if coupled to the amide proton) or a singlet around δ 2.8-3.0 ppm. The amine protons will appear as a broad singlet, and the amide proton as a broad signal, both of which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ ~165-170 ppm), the aromatic carbons (δ ~110-160 ppm), the methoxy carbon (δ ~55-60 ppm), and the N-methyl carbon (δ ~25-30 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₉H₁₂N₂O₂ by providing an accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙).

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been published, the substituted benzamide scaffold is prevalent in a number of clinically important drugs, suggesting potential areas of therapeutic interest.

As a Tyrosine Kinase Inhibitor

Many substituted benzamides are known to be potent inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[10][11][12] Aberrant tyrosine kinase activity is a hallmark of many cancers. The this compound structure shares features with known tyrosine kinase inhibitors, suggesting it could potentially inhibit kinases such as Bcr-Abl or receptor tyrosine kinases like EGFR.[11]

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor 4-amino-3-methoxy- N-methylbenzamide (Potential Inhibitor) Inhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK

Potential inhibition of a receptor tyrosine kinase signaling pathway.
As a GPCR Ligand (Dopamine Receptor Antagonist)

Substituted benzamides are a well-established class of drugs that act as antagonists at dopamine D2 and D3 receptors.[13][14][15][16] These drugs are used as antipsychotics to treat conditions like schizophrenia. The mechanism of action involves blocking the binding of dopamine to its receptors in the brain, thereby modulating dopaminergic neurotransmission. Given its structural similarity to these compounds, this compound could potentially exhibit antagonist activity at dopamine receptors.

Dopamine_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Signaling_response Postsynaptic Signaling D2_Receptor->Signaling_response Antagonist 4-amino-3-methoxy- N-methylbenzamide (Potential Antagonist) Antagonist->D2_Receptor Blockade Dopamine->D2_Receptor

Potential antagonism of a postsynaptic dopamine D2 receptor.

Conclusion

This compound is a chemical entity with a scaffold that is of significant interest in drug discovery. While specific experimental data for this compound is sparse, its structural features suggest potential as a modulator of important biological targets such as protein kinases and G-protein coupled receptors. The experimental protocols and inferred biological activities presented in this guide provide a foundation for further research and development of this and related molecules. It is recommended that the physical, chemical, and biological properties of this compound be experimentally determined to fully elucidate its potential.

References

4-amino-3-methoxy-N-methylbenzamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 4-amino-3-methoxy-N-methylbenzamide, a compound of interest in various research and development domains.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for quantitative analysis.

PropertyValue
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol [1]
CAS Number 866329-57-9[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of atoms and functional groups, which is crucial for predicting its chemical behavior and interactions.

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would outline specific reaction conditions, purification methods, and analytical techniques used to confirm the structure and purity of the compound. Key experimental procedures would likely include:

  • Synthesis: A detailed description of the synthetic route, including reactants, solvents, catalysts, reaction times, and temperatures. Common methods could involve the amidation of a corresponding carboxylic acid or acid chloride.

  • Purification: Techniques such as recrystallization or column chromatography to isolate the pure compound.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide, amine, and ether linkages.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

For specific, validated protocols, researchers should consult chemical databases and scientific journals, referencing the compound's CAS number (866329-57-9).

References

Synthesis of 4-amino-3-methoxy-N-methylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-amino-3-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical research and development. The document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic routes.

Introduction

This compound is a substituted benzamide derivative with significant potential in medicinal chemistry. Its structural motifs, including the aminobenzamide core, are present in a variety of biologically active molecules. This guide outlines two distinct and viable synthetic routes for its preparation, catering to different starting material availability and strategic considerations in a research and development setting.

Pathway 1: Synthesis from 4-amino-3-methoxybenzoic acid

This pathway commences with the commercially available or synthetically accessible 4-amino-3-methoxybenzoic acid. The synthesis proceeds through the activation of the carboxylic acid functionality, followed by amidation with methylamine.

Overall Reaction Scheme:

Pathway 1 A 4-amino-3-methoxybenzoic acid B 4-amino-3-methoxybenzoyl chloride A->B SOCl₂, DMF (cat.) C This compound B->C CH₃NH₂, Base Pathway 2 D 3-methoxy-4-nitrobenzoic acid E 3-methoxy-4-nitro-N-methylbenzamide D->E 1. SOCl₂, DMF (cat.) 2. CH₃NH₂, Base F This compound E->F Reduction (e.g., SnCl₂, HCl)

starting materials for 4-amino-3-methoxy-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 4-amino-3-methoxy-N-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from commercially available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Amidation: Formation of the N-methylamide from 4-methoxy-3-nitrobenzoic acid.

  • Reduction: Conversion of the nitro group to the corresponding primary amine.

This approach ensures high yields and utilizes standard, well-established laboratory techniques.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis of this compound. The yields are based on analogous reactions reported in the literature and serve as a benchmark for this synthetic sequence.

StepReactionStarting MaterialReagentsProductRepresentative Yield (%)
1Amidation4-Methoxy-3-nitrobenzoic acid1. Oxalyl chloride, DMF (cat.) 2. Methylamine3-Methoxy-N-methyl-4-nitrobenzamide~85%
2Reduction3-Methoxy-N-methyl-4-nitrobenzamideH₂, Pd/CThis compound>95%

Experimental Protocols

Step 1: Synthesis of 3-methoxy-N-methyl-4-nitrobenzamide (Amidation)

This procedure details the formation of the amide bond by first converting the carboxylic acid to an acyl chloride, followed by reaction with methylamine.

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 2 M in THF or aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature. The reaction mixture is stirred until the evolution of gas ceases and a clear solution is obtained, typically for 1-2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride.

  • The crude acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath.

  • Methylamine solution (1.5 eq) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 3-methoxy-N-methyl-4-nitrobenzamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation.[1][2]

Materials:

  • 3-Methoxy-N-methyl-4-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of 3-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield this compound. The product is typically of high purity and may not require further purification.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction Starting_Material 4-Methoxy-3-nitrobenzoic acid Intermediate_1 3-Methoxy-N-methyl-4-nitrobenzamide Starting_Material->Intermediate_1 Amidation Reagents_1 1. Oxalyl Chloride, DMF (cat.) 2. Methylamine Final_Product This compound Intermediate_1->Final_Product Reduction Reagents_1->Intermediate_1 Intermediate_2 3-Methoxy-N-methyl-4-nitrobenzamide Reagents_2 H₂, Pd/C Reagents_2->Final_Product

Caption: Synthetic route to this compound.

References

Technical Guide on the Spectral Analysis of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, no specific experimental spectral data (NMR, IR, MS) for 4-amino-3-methoxy-N-methylbenzamide could be located. This guide, therefore, provides a detailed overview of the predicted spectral characteristics based on the compound's structure and outlines the standard experimental protocols for acquiring such data. This information is intended to guide researchers in the analysis of this compound or its close analogs.

Predicted Spectroscopic Data

The structural formula of this compound is C₉H₁₂N₂O₂. The following tables summarize the anticipated spectral data based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH (position 6) ~ 7.2 - 7.4 d 1H
Aromatic CH (position 5) ~ 6.7 - 6.9 dd 1H
Aromatic CH (position 2) ~ 6.2 - 6.4 d 1H
NH₂ (amino) ~ 4.0 - 5.0 (broad) s 2H
OCH₃ (methoxy) ~ 3.8 - 3.9 s 3H
NH (amide) ~ 7.9 - 8.2 (broad) q 1H

| N-CH₃ (methylamide) | ~ 2.8 - 3.0 | d | 3H |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O (carbonyl) ~ 168 - 172
Aromatic C-O ~ 145 - 150
Aromatic C-NH₂ ~ 140 - 145
Aromatic C-H ~ 110 - 130
Aromatic C (quaternary) ~ 120 - 135
OCH₃ (methoxy) ~ 55 - 60

| N-CH₃ (methylamide) | ~ 25 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amide) 3300 - 3500 Medium
N-H Stretch (amine) 3100 - 3300 Medium (doublet)
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium
C=O Stretch (amide) 1630 - 1680 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium
N-H Bend (amine) 1550 - 1650 Strong
C-O Stretch (ether) 1000 - 1300 Strong

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
[M]+ (Molecular Ion) m/z 180
Key Fragment 1 m/z 149 (Loss of -NHCH₃)

| Key Fragment 2 | m/z 122 (Loss of -C(O)NHCH₃) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid aromatic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

    • Place a single drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.

  • Data Acquisition:

    • Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS):

    • If further structural information is needed, perform a tandem mass spectrometry (MS/MS) experiment.

    • Isolate the molecular ion (m/z 181 for [M+H]⁺) in the first mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer to elucidate the compound's structure.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecule's structure and its expected spectral features.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR Acquire FID (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film on Salt Plate Acq_IR Record Interferogram Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS Measure Time-of-Flight or Ion Trap Scan Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase & Calibrate Acq_NMR->Proc_NMR Proc_IR Fourier Transform & Background Correction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Interp Correlate Data (Shifts, Frequencies, m/z) to Molecular Structure Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional_Group_Correlation cluster_groups Functional Groups cluster_features Expected Spectral Signals Mol 4-amino-3-methoxy- N-methylbenzamide Amide Amide (-CONHCH₃) Mol->Amide Amine Aromatic Amine (-NH₂) Mol->Amine Methoxy Methoxy (-OCH₃) Mol->Methoxy Aromatic Substituted Benzene Ring Mol->Aromatic IR_Amide IR: ~1650 cm⁻¹ (C=O) ~3350 cm⁻¹ (N-H) Amide->IR_Amide NMR_Amide ¹H: ~2.9 ppm (d, 3H) ~8.0 ppm (q, 1H) Amide->NMR_Amide MS_Frag MS: Loss of -NHCH₃ Amide->MS_Frag IR_Amine IR: ~3100-3300 cm⁻¹ (N-H) Amine->IR_Amine NMR_Amine ¹H: ~4.5 ppm (s, 2H) Amine->NMR_Amine IR_Methoxy IR: ~1250 cm⁻¹ (C-O) Methoxy->IR_Methoxy NMR_Methoxy ¹H: ~3.8 ppm (s, 3H) Methoxy->NMR_Methoxy NMR_Aromatic ¹H: ~6.2-7.4 ppm ¹³C: ~110-150 ppm Aromatic->NMR_Aromatic

Caption: Correlation of molecular functional groups to their expected spectral signals.

Technical Guide: Solubility Profile of 4-amino-3-methoxy-N-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-amino-3-methoxy-N-methylbenzamide in various organic solvents. Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and purification processes. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide presents representative data from the structurally related parent compound, benzamide, to provide a foundational understanding. Furthermore, a detailed, industry-standard experimental protocol for determining thermodynamic solubility is provided to enable researchers to ascertain the precise solubility of the target compound.

Anticipated Solubility Profile

The molecular structure of this compound, which includes an aromatic amine, a methoxy group, and an N-methylated amide, suggests a moderate degree of polarity. The presence of hydrogen bond donors (the amino group) and acceptors (the amino, methoxy, and amide carbonyl groups) indicates potential for interaction with polar solvents. However, the benzene ring and methyl groups contribute to its lipophilic character.

Based on these structural features, the following general solubility trends are anticipated:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance.

  • Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and other alcohols, where hydrogen bonding between the solvent and the solute can occur.[1][2]

  • Lower Solubility: In non-polar solvents such as alkanes and aromatic hydrocarbons, due to the mismatch in polarity.

  • Variable Solubility: In solvents of intermediate polarity like ketones and esters, the solubility will depend on the specific balance of polar and non-polar interactions.

Quantitative Solubility Data (Representative)

As a surrogate to illustrate the potential solubility profile of this compound, the following table summarizes the experimentally determined solubility of the parent compound, benzamide, in a range of common organic solvents at various temperatures.[3][4] It is crucial to note that the substituents on this compound (the amino, methoxy, and N-methyl groups) will alter its solubility profile relative to benzamide. This data is presented to provide a comparative baseline.

SolventTemperature (K)Molar Solubility (mol/L)Solubility ( g/100g solvent)
Methanol 283.152.5831.29
298.153.6944.75
313.155.2163.18
Ethanol 283.151.2314.92
298.151.8422.31
313.152.6932.62
Acetone 283.151.4517.58
298.152.1125.59
313.152.9936.26
Ethyl Acetate 283.150.212.55
298.150.334.00
313.150.516.18
Acetonitrile 283.150.161.94
298.150.253.03
313.150.384.61
1-Butanol 283.150.495.94
298.150.728.73
313.151.0512.73
Isopropanol 283.150.425.09
298.150.637.64
313.150.9311.28

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5]

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled and recorded.

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).[6]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or carefully withdraw the supernatant using a syringe fitted with a filter. Filtration is critical to remove any undissolved microcrystals.[5]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

Data Analysis
  • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

G prep Preparation of Saturated Solution equil Equilibration (24-72h at constant T) prep->equil Agitation sep Phase Separation (Centrifugation/Filtration) equil->sep Settling quant Quantification (e.g., HPLC) sep->quant Dilution result Solubility Data quant->result Calculation

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

An In-depth Technical Guide to the Safety and Handling of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-amino-3-methoxy-N-methylbenzamide and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available. The information presented here is compiled from data on analogous compounds and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonym 3-amino-4-methoxy-N-methylbenzamide
CAS Number Not readily available. The CAS number for the related compound 3-Amino-N-methylbenzamide is 25900-61-2.[1][2]
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Structure

Hazard Identification and Classification

Based on data for structurally similar compounds such as 3-amino-4-methoxybenzamide and 3-Amino-N-methylbenzamide, this compound is anticipated to be classified as follows.

GHS Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[4]

Signal Word: Warning[1][3]

Hazard Pictograms:

Toxicological Data (Based on Analogous Compounds)

Quantitative toxicological data for this compound is not available. The following data is for the structurally related compound 3-Amino-4-methoxy-N-phenylbenzamide .

TestSpeciesRouteValueReference
LD50Rat (female)Oral> 2000 mg/kg bw[5]
LD50Rat (female)Dermal> 2000 mg/kg bw[5]
LC50Danio rerio (Zebra fish)-> 10000 mg/L (96 h)[5]
EC50Activated sludge-> 250 mg/L (3 h)[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The methodologies for the cited LD50 and EC50 studies on the analogous compound 3-Amino-4-methoxy-N-phenylbenzamide would typically follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

Example of a General Acute Oral Toxicity Protocol (OECD 423):

  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dosing: The test substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Signaling Pathways and Experimental Workflows

The specific signaling pathways for the toxicity of this compound have not been elucidated. However, aromatic amines can exhibit toxicity through various mechanisms, including metabolic activation to reactive intermediates that can cause cellular damage.

Logical Workflow for Safe Handling and Exposure Response

start Start: Handling this compound ppe Wear Appropriate PPE: - Lab coat - Safety goggles - Gloves start->ppe engineering_controls Use Engineering Controls: - Fume hood - Adequate ventilation ppe->engineering_controls handling Safe Handling Practices: - Avoid dust formation - Avoid contact with skin and eyes engineering_controls->handling exposure_check Exposure Occurs? handling->exposure_check no_exposure Continue Work Safely exposure_check->no_exposure No exposure_type Identify Exposure Type exposure_check->exposure_type Yes skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_first_aid First Aid: - Wash with plenty of soap and water - Remove contaminated clothing skin_contact->skin_first_aid eye_first_aid First Aid: - Rinse with water for several minutes - Remove contact lenses if present eye_contact->eye_first_aid medical_attention Seek Medical Attention skin_first_aid->medical_attention eye_first_aid->medical_attention inhalation_first_aid First Aid: - Move to fresh air - Keep comfortable for breathing inhalation_first_aid->medical_attention ingestion_first_aid First Aid: - Rinse mouth - Do NOT induce vomiting ingestion_first_aid->medical_attention inhalation_contact inhalation_contact inhalation_contact->inhalation_first_aid ingestion_contact ingestion_contact ingestion_contact->ingestion_first_aid

Caption: Workflow for safe handling and emergency response.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Store in a cool place.

  • Protect from light.

First-Aid Measures

General Advice:

  • If symptoms persist, seek medical attention.

If Inhaled:

  • Move the person into fresh air.[3]

  • If not breathing, give artificial respiration.

  • Consult a physician.

In Case of Skin Contact:

  • Wash off with soap and plenty of water.[1][3]

  • Consult a physician.

In Case of Eye Contact:

  • Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

If Swallowed:

  • Never give anything by mouth to an unconscious person.

  • Rinse mouth with water.[5]

  • Consult a physician.

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

Methods for Cleaning Up:

  • Pick up and arrange disposal without creating dust.

  • Sweep up and shovel.

  • Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Special Hazards Arising from the Substance:

  • Combustion may produce carbon oxides, nitrogen oxides (NOx).

Advice for Firefighters:

  • Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.

References

Unlocking Potential: 4-Amino-3-methoxy-N-methylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-3-methoxy-N-methylbenzamide has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. While direct biological activity data for this compound remains limited in publicly accessible research, its utility as a key intermediate is well-documented in recent patent literature. This technical guide provides an in-depth overview of its known applications, synthesis, and the potential therapeutic avenues it unlocks, with a focus on providing actionable information for researchers in the field.

Chemical Properties and Synthesis

This compound is a substituted benzamide with the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structure, featuring amino, methoxy, and N-methylbenzamide moieties, provides multiple reactive sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.

Synthesis Protocol

A common synthetic route to this compound involves the reduction of its nitro precursor, 3-methoxy-N-methyl-4-nitrobenzamide. A representative experimental protocol is described in patent literature[1].

Table 1: Synthesis of this compound

StepReagents and ConditionsDescription
1. Reduction 3-methoxy-N-methyl-4-nitrobenzamide, Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen atmosphereThe nitro group of the starting material is reduced to an amino group using a palladium catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature.
2. Work-up Filtration, Washing with Dichloromethane (DCM)The reaction mixture is filtered to remove the catalyst. The filter cake is washed with a suitable solvent like DCM to ensure complete recovery of the product.
3. Isolation Concentration under reduced pressureThe solvent is removed from the filtrate under reduced pressure to yield the final product, this compound.

Experimental Workflow for Synthesis

G start 3-methoxy-N-methyl-4-nitrobenzamide reagents Pd/C, THF, H2 atmosphere (Room Temperature, 8h) start->reagents Add reaction Reduction of Nitro Group reagents->reaction filtration Filtration reaction->filtration washing Wash with DCM filtration->washing concentration Concentration under reduced pressure washing->concentration product This compound concentration->product G start 4-amino-3-methoxy- N-methylbenzamide synthesis Chemical Synthesis start->synthesis compound Novel p53 Restoring Compound synthesis->compound target Mutant p53 compound->target Binds to & restores function goal Cancer Therapy target->goal Leads to

References

The Versatile Building Block: A Technical Guide to 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide that serves as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a primary aromatic amine, a methoxy ether, and a secondary N-methylamide—provides a versatile platform for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key intermediate in synthetic pathways.

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its fundamental properties can be derived from supplier information and comparison to structurally similar compounds.

PropertyValueSource
CAS Number 866329-57-9[1][2][3][4][5]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1][5]
Purity Typically ≥97%[5]

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (doublets and doublet of doublets).

  • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

  • N-Methyl Protons (-NHCH₃): A doublet (due to coupling with the amide proton) or a singlet (depending on solvent and temperature) is expected around δ 2.8-3.0 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration.

  • Amide Proton (-CONH-): A broad signal is expected, typically in the downfield region.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals are anticipated in the aromatic region (δ 110-150 ppm), with carbons attached to the methoxy and amino groups appearing at characteristic chemical shifts.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

  • N-Methyl Carbon (-NCH₃): A signal is expected around δ 26-30 ppm.

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not currently available in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of related benzamides, such as the one described for N-methyl-4-(methylamino)-3-nitrobenzamide. The proposed pathway involves the amidation of a suitably substituted benzoic acid precursor.

Proposed Synthetic Pathway

A potential synthetic route starting from 4-amino-3-methoxybenzoic acid is outlined below. This multi-step process involves the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection.

Synthetic Pathway for this compound cluster_0 Protection cluster_1 Activation and Amidation cluster_2 Deprotection 4-amino-3-methoxybenzoic_acid 4-Amino-3-methoxybenzoic Acid Protected_acid N-Protected-4-amino-3-methoxybenzoic Acid 4-amino-3-methoxybenzoic_acid->Protected_acid e.g., (Boc)₂O, base Activated_acid Activated Acid (e.g., Acyl Chloride) Protected_acid->Activated_acid e.g., SOCl₂, oxalyl chloride Protected_amide N-Protected-4-amino-3-methoxy-N-methylbenzamide Activated_acid->Protected_amide Methylamine (CH₃NH₂) Final_Product This compound Protected_amide->Final_Product e.g., TFA, HCl

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Amino Group

  • Dissolve 4-amino-3-methoxybenzoic acid in a suitable solvent (e.g., dioxane/water mixture).

  • Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) and stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected benzoic acid.

Step 2: Acyl Chloride Formation

  • Suspend the N-Boc protected benzoic acid in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 3: Amidation

  • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and slowly add a solution of methylamine in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected amide.

Step 4: Deprotection

  • Dissolve the protected amide in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications as a Building Block in Organic Synthesis

The strategic placement of the amino, methoxy, and N-methylamide functionalities makes this compound a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential bioactive agents.

Reactivity of the Functional Groups

The reactivity of the key functional groups can be exploited in various transformations:

  • Amino Group: The primary aromatic amine is nucleophilic and can undergo a range of reactions including acylation, alkylation, arylation, diazotization followed by Sandmeyer or related reactions, and condensation with carbonyl compounds to form imines.

  • Amide Group: The N-methylamide is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen atom is significantly less nucleophilic than the primary amine.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The directing effects of these groups will influence the position of substitution.

Use in the Synthesis of Bioactive Molecules

Benzamides are a common scaffold in many FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities. Derivatives of this compound could potentially be explored for various therapeutic targets. For instance, related benzamide structures have been investigated as inhibitors of enzymes such as DNA methyltransferases and as antagonists for G-protein coupled receptors.[6]

The amino group of this compound can serve as a key handle for diversification. For example, it can be acylated or coupled with other aromatic or heterocyclic systems to generate libraries of compounds for high-throughput screening.

Workflow for the Utilization in Drug Discovery

The following diagram illustrates a general workflow for how this compound can be utilized as a building block in a drug discovery program.

Drug Discovery Workflow Start This compound Library_Synthesis Combinatorial Library Synthesis (e.g., Acylation, Suzuki Coupling) Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for employing this compound in drug discovery.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While detailed characterization and specific synthetic protocols are not yet widely published, its potential for the construction of diverse and complex molecules, particularly in the context of medicinal chemistry and drug discovery, is significant. The strategic combination of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthetic chemist's arsenal. Further research into its synthesis and reactivity is warranted to fully exploit its potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to establish crucial interactions within the ATP-binding pocket of the target kinase.

This document provides detailed application notes and protocols for the prospective use of 4-amino-3-methoxy-N-methylbenzamide as a versatile starting material for the synthesis of novel kinase inhibitors. While direct literature examples utilizing this specific starting material are not prevalent, its structural features offer a strong foundation for the development of potent and selective inhibitors. The protocols and data presented herein are based on established synthetic routes for structurally analogous benzamide-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field.

Data Presentation: Efficacy of Analogous Benzamide-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities and cellular antiproliferative effects of representative kinase inhibitors that share a core benzamide structure, analogous to derivatives that could be synthesized from this compound. This data is essential for understanding the potential potency and selectivity of novel compounds derived from this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Benzamide-Based Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound(s)
Analog 1 Bcr-Abl< 10Imatinib, Nilotinib
Analog 2 EGFR10 - 50Gefitinib, Erlotinib
Analog 3 PDGFRα / PDGFRβ36-45% inhibition at 1µMSorafenib
Analog 4 HER-222-26% inhibition at 1µMLapatinib
Analog 5 c-KIT75CHMFL-ABL/KIT-155
Analog 6 ABL46CHMFL-ABL/KIT-155[1]

Table 2: Antiproliferative IC50 Values of Representative Benzamide-Based Inhibitors in Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference Compound(s)
Analog 7 K562Chronic Myelogenous Leukemia2.27Imatinib (< 1 µM)[2]
Analog 8 HL-60Promyelocytic Leukemia1.42Imatinib
Analog 9 OKP-GSRenal Cell Carcinoma4.56Sorafenib
Analog 10 K562Chronic Myelogenous Leukemia5.6Nilotinib
Analog 11 HL-60Promyelocytic Leukemia8.2Nilotinib

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and a representative kinase inhibitor derived from this compound. These protocols are adapted from established methodologies for analogous compounds.

Protocol 1: Synthesis of a Key Intermediate: 4-(Halomethyl)-3-methoxy-N-methylbenzamide

This protocol describes the conversion of the amino group of the starting material into a more versatile halomethyl group, a common intermediate in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Formaldehyde solution (37%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve this compound in an aqueous solution of HCl or HBr at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl or CuBr in the corresponding acid.

  • Add the cold diazonium salt solution to the copper(I) halide solution.

  • Halomethylation (Conceptual Step): While a direct one-pot conversion is complex, a plausible subsequent transformation of the resulting 4-halo-3-methoxy-N-methylbenzamide would be necessary. A more direct, albeit theoretical, approach from the diazonium salt could involve a reaction with formaldehyde in the presence of a suitable catalyst, though this is a non-standard transformation. A more practical route would involve the synthesis of the corresponding 4-formyl derivative followed by reduction and halogenation.

  • Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(halomethyl)-3-methoxy-N-methylbenzamide intermediate.

Protocol 2: Synthesis of a Kinase Inhibitor via Nucleophilic Substitution

This protocol outlines the coupling of the 4-(halomethyl) intermediate with a heterocyclic amine, a common pharmacophore in kinase inhibitors.

Materials:

  • 4-(Chloromethyl)-3-methoxy-N-methylbenzamide (from Protocol 1)

  • A suitable heterocyclic amine (e.g., 3-(trifluoromethyl)aniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the heterocyclic amine in DMF, add potassium carbonate.

  • Add a solution of 4-(chloromethyl)-3-methoxy-N-methylbenzamide in DMF to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway commonly targeted by tyrosine kinase inhibitors, such as those targeting EGFR or Bcr-Abl.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Kinase_Inhibitor Kinase Inhibitor (Benzamide Derivative) Kinase_Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

G Start 4-amino-3-methoxy- N-methylbenzamide Intermediate Intermediate Synthesis (e.g., Halomethylation) Start->Intermediate Coupling Coupling with Kinase-Binding Moiety Intermediate->Coupling Purification Purification & Characterization Coupling->Purification Inhibitor Final Kinase Inhibitor Purification->Inhibitor BioAssay Biological Evaluation (Kinase Assays, Cell Proliferation) Inhibitor->BioAssay

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

Application of 4-amino-3-methoxy-N-methylbenzamide in the Synthesis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of oncology drug discovery. This document outlines a proposed application for 4-amino-3-methoxy-N-methylbenzamide as a key starting material in the synthesis of potent PI3K inhibitors. While the initial query focused on PI3K activators, the available scientific literature strongly indicates that chemical scaffolds derived from substituted aminobenzamides are pivotal in the development of PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and ultimately promoting cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor PI3K Inhibitor (e.g., derived from This compound) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of a PI3K inhibitor.

Proposed Synthesis of a Pyridopyrimidinone PI3K Inhibitor

Based on the structures of known potent PI3K inhibitors, such as PF-04691502, we propose a synthetic route utilizing this compound to generate a key pyridopyrimidinone scaffold. This class of compounds has demonstrated significant inhibitory activity against PI3K and mTOR.

The proposed workflow involves the initial transformation of this compound into a key intermediate that can then be elaborated into the final pyridopyrimidinone inhibitor.

Synthesis_Workflow Start 4-amino-3-methoxy- N-methylbenzamide Step1 Step 1: Condensation with a β-ketoester Start->Step1 Intermediate1 Aminopyridine Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization to form Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate1->Step2 Intermediate2 Pyridopyrimidinone Core Step2->Intermediate2 Step3 Step 3: Functionalization via Suzuki Coupling Intermediate2->Step3 Final_Product Final PI3K Inhibitor Step3->Final_Product Logical_Relationship cluster_chemistry Chemical Synthesis cluster_biology Biological Context Starting_Material 4-amino-3-methoxy- N-methylbenzamide Synthetic_Process Multi-step Synthesis (Condensation, Cyclization, Coupling) Starting_Material->Synthetic_Process is a precursor for PI3K_Inhibitor Final Pyridopyrimidinone PI3K Inhibitor Synthetic_Process->PI3K_Inhibitor yields Target PI3K Enzyme PI3K_Inhibitor->Target binds to and inhibits Pathway PI3K/Akt/mTOR Signaling Pathway Target->Pathway is a key component of Cellular_Effect Inhibition of Cancer Cell Proliferation Pathway->Cellular_Effect regulates

References

Application Notes and Protocols for Amide Coupling with 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 4-amino-3-methoxy-N-methylbenzamide with a generic carboxylic acid (R-COOH). This electron-rich aniline derivative is a valuable building block in medicinal chemistry, and successful amide bond formation is crucial for the synthesis of a wide range of biologically active molecules.

Introduction

Amide bond formation is one of the most frequently utilized reactions in drug discovery and development. The coupling of an amine with a carboxylic acid to form an amide bond is a condensation reaction that typically requires a coupling agent to activate the carboxylic acid. The choice of coupling reagent, base, and solvent system is critical for achieving high yields and purity, especially when dealing with substituted anilines such as this compound. The electron-donating methoxy group on this substrate can influence its reactivity.

This document outlines two common and effective protocols for this transformation, utilizing different classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium-based method (HATU).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative carboxylic acid. Yields are highly dependent on the nature of the carboxylic acid and the specific reaction conditions.

Coupling ReagentAdditiveBase (equivalents)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEA (2.5)DMF0 to RT4-1275-90A cost-effective and robust method. The urea byproduct from EDC is water-soluble, simplifying purification.[1][2][3]
HATUN/ADIPEA (2.5)DMF0 to RT1-485-95A highly efficient and rapid coupling agent, particularly useful for sterically hindered or less reactive partners.[4][5]

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][3][6]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol utilizes the highly efficient uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation of the carboxylic acid.

  • Slowly add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_reagents Reactant Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification RCOOH Carboxylic Acid (R-COOH) Coupling Add Coupling Reagent (EDC/HOBt or HATU) & Base (DIPEA) in DMF RCOOH->Coupling Amine 4-amino-3-methoxy- N-methylbenzamide Amine->Coupling Reaction Stir at 0°C to RT Coupling->Reaction Quench Quench with Water Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for amide coupling.

signaling_pathway RCOOH R-COOH ActiveEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., Urea) ActiveEster->Byproduct Amine 4-amino-3-methoxy- N-methylbenzamide Amine->AmideProduct

References

Application Notes and Protocols for the Derivatization of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-amino-3-methoxy-N-methylbenzamide. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, and its derivatization at the 4-amino position allows for the systematic exploration of structure-activity relationships (SAR). The following protocols for N-acylation, N-sulfonylation, and N-alkylation are based on established methods for the derivatization of substituted anilines and are adapted for this specific substrate.

Introduction

This compound possesses a primary aromatic amino group that is amenable to a variety of chemical transformations. The methoxy and N-methylbenzamide functionalities modulate the reactivity of the aniline and provide additional points for potential biological interactions. Derivatization of the 4-amino group can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. These protocols are designed to be a valuable resource for researchers engaged in the synthesis of new chemical entities for drug development.

Derivatization Strategies

The primary focus of these protocols is the functionalization of the 4-amino group of this compound. The electron-donating methoxy group ortho to the amine is expected to slightly increase its nucleophilicity compared to unsubstituted aniline.

A general workflow for the derivatization is outlined below:

Derivatization Workflow start 4-amino-3-methoxy- N-methylbenzamide reagents Acylating, Sulfonylating, or Alkylating Agent + Base/Catalyst start->reagents 1. Reactants reaction Reaction (Stirring at defined temperature and time) reagents->reaction 2. Conditions workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup 3. Isolation purification Purification (Crystallization or Chromatography) workup->purification 4. Purification product Derivatized Product purification->product 5. Final Product

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

N-Acylation

N-acylation introduces an amide functionality, which can participate in hydrogen bonding and alter the electronic properties of the parent molecule.

Reaction Scheme:

N-Acylation Reaction cluster_product reactant1 4-amino-3-methoxy- N-methylbenzamide plus1 + arrow Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Room Temperature reactant2 R-COCl (Acyl Chloride) or (RCO)2O (Anhydride) product 4-acylamino-3-methoxy- N-methylbenzamide cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: General N-acylation of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as pyridine or triethylamine (1.5-2.0 eq.), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the acylating agent (acyl chloride or anhydride, 1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Expected):

Acylating AgentBaseSolventReaction Time (h)Expected Yield (%)
Acetyl ChloridePyridineDCM2 - 485 - 95
Benzoyl ChlorideTriethylamineTHF4 - 880 - 90
Acetic AnhydridePyridineDCM6 - 1290 - 98
N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs.

Reaction Scheme:

N-Sulfonylation Reaction cluster_product reactant1 4-amino-3-methoxy- N-methylbenzamide plus1 + arrow Base (e.g., Pyridine) Solvent (e.g., DCM, Dioxane) Room Temperature to 50 °C reactant2 R-SO2Cl (Sulfonyl Chloride) product 4-(sulfonylamino)-3-methoxy- N-methylbenzamide cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: General N-sulfonylation of this compound.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and pyridine.

  • Sulfonylating Agent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Expected):

Sulfonylating AgentBaseSolventReaction Time (h)Expected Yield (%)
p-Toluenesulfonyl ChloridePyridinePyridine12 - 1875 - 85
Methanesulfonyl ChloridePyridineDCM12 - 2470 - 80
Benzenesulfonyl ChloridePyridineDioxane18 - 2470 - 85
N-Alkylation (Reductive Amination)

N-alkylation introduces alkyl or substituted alkyl groups, which can modulate lipophilicity and steric bulk. Reductive amination is a common and efficient method.

Reaction Scheme:

N-Alkylation Reaction cluster_product reactant1 4-amino-3-methoxy- N-methylbenzamide plus1 + arrow 1. Solvent (e.g., MeOH, DCE) 2. Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Room Temperature reactant2 R-CHO (Aldehyde) or R-CO-R' (Ketone) product 4-(alkylamino)-3-methoxy- N-methylbenzamide cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: General N-alkylation via reductive amination.

Protocol:

  • Imine Formation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data (Expected):

Carbonyl CompoundReducing AgentSolventReaction Time (h)Expected Yield (%)
BenzaldehydeNaBH(OAc)₃DCE4 - 865 - 80
AcetoneNaBH₄Methanol2 - 660 - 75
CyclohexanoneNaBH(OAc)₃DCE6 - 1270 - 85

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acyl chlorides, sulfonyl chlorides, and some aldehydes are corrosive and lachrymatory. Handle with care.

  • Sodium borohydride and sodium triacetoxyborohydride react with water to produce flammable hydrogen gas. Add quenching reagents slowly and carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for the Use of 4-amino-3-methoxy-N-methylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-3-methoxy-N-methylbenzamide as a versatile precursor in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors for targeted cancer therapy. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the development of novel therapeutics.

Introduction

This compound is a valuable building block in medicinal chemistry. Its substituted aniline core allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The benzamide moiety is a common feature in many approved drugs and clinical candidates, often playing a crucial role in binding to biological targets through hydrogen bonding and other non-covalent interactions. This document details the application of this precursor in the discovery of potent and selective kinase inhibitors.

Application: Precursor for Kinase Inhibitor Synthesis

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general strategy involves the functionalization of the 4-amino group of the precursor to introduce a pharmacophore that can interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

A notable application is in the synthesis of inhibitors targeting receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are implicated in the growth and proliferation of various tumors.

General Synthetic Approach

A common synthetic route involves the coupling of this compound with a suitable heterocyclic or aromatic partner. This is often achieved through a nucleophilic aromatic substitution or a coupling reaction, followed by further modifications to enhance potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine-based Kinase Inhibitor

This protocol describes a representative synthesis of a potent kinase inhibitor using this compound as a starting material. The synthesis involves a Buchwald-Hartwig amination to couple the precursor with a substituted pyrrolotriazine core.

Materials:

  • This compound

  • 4-chloro-5-methyl-7H-pyrrolo[2,1-f][1][2][3]triazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 4-chloro-5-methyl-7H-pyrrolo[2,1-f][1][2][3]triazine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd₂(dba)₃ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrrolotriazine-benzamide conjugate.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized benzamide derivatives

  • Recombinant human kinases (e.g., EGFR, PDGFRα, PDGFRβ)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrates for each kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized benzamide derivatives

  • Cancer cell lines (e.g., K562 for chronic myelogenous leukemia, HL-60 for promyelocytic leukemia)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Data Presentation

The following tables summarize representative quantitative data for a series of kinase inhibitors derived from a 4-aminobenzamide scaffold, demonstrating the potential of this compound as a precursor.

Table 1: In Vitro Kinase Inhibitory Activity of Benzamide Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
BZ-1 EGFR15
HER-245
PDGFRα8
PDGFRβ12
BZ-2 EGFR9
HER-228
PDGFRα5
PDGFRβ7
BZ-3 EGFR91% inhibition @ 10 nM
HER-275% inhibition @ 10 nM
PDGFRα95% inhibition @ 10 nM
PDGFRβ92% inhibition @ 10 nM

Data is representative of compounds synthesized from similar benzamide precursors.[3]

Table 2: Antiproliferative Activity of Benzamide Derivatives against Cancer Cell Lines

Compound IDK562 (Leukemia) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)
BZ-1a 2.271.42
BZ-2a 2.531.52

Data is representative of compounds synthesized from similar benzamide precursors.[4]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and PDGFR, which are common targets for inhibitors derived from this compound.

Signaling_Pathway Ligand Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (EGFR, PDGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Benzamide-based Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive)

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
Experimental Workflow Diagram

This diagram outlines the typical workflow in a drug discovery project utilizing this compound as a precursor.

Experimental_Workflow Precursor 4-amino-3-methoxy- N-methylbenzamide Synthesis Synthesis of Derivatives (e.g., Buchwald-Hartwig Coupling) Precursor->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Kinase Inhibition Assays Purification->Screening Cell_Assays Cell-based Assays (e.g., MTT Proliferation Assay) Screening->Cell_Assays SAR Structure-Activity Relationship (SAR) Analysis Cell_Assays->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Drug discovery workflow using this compound.
Logical Relationship Diagram

This diagram illustrates the logical relationship between the structural features of the benzamide-based inhibitors and their biological activity.

Logical_Relationship Precursor 4-amino-3-methoxy- N-methylbenzamide Core Amino_Group 4-Amino Group (Key functionalization point) Precursor->Amino_Group Benzamide Benzamide Moiety (H-bond interactions) Precursor->Benzamide Methoxy_Group 3-Methoxy Group (Modulates electronics & solubility) Precursor->Methoxy_Group N_Methyl N-Methyl Group (Fine-tunes properties) Precursor->N_Methyl Bioactivity Biological Activity (Kinase Inhibition) Amino_Group->Bioactivity Contributes to Benzamide->Bioactivity Contributes to Methoxy_Group->Bioactivity Contributes to N_Methyl->Bioactivity Contributes to

Structural contributions of the precursor to biological activity.

References

Application Notes and Protocols for the N-alkylation of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of the primary amino group of 4-amino-3-methoxy-N-methylbenzamide. The described protocol is based on the robust and widely applicable reductive amination methodology. Reductive amination is a versatile chemical reaction that converts a carbonyl group and an amine into a secondary or tertiary amine.[1][2][3] This method is favored for its operational simplicity, generally high yields, and the commercial availability of a wide range of aldehyde and ketone precursors.

The procedure involves a two-step, one-pot reaction. First, the this compound reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated product. This direct approach, where the imine is not isolated, is efficient and minimizes handling of potentially unstable intermediates.[1][4]

Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mildness and selectivity for imines over carbonyl groups.[2][5] Other suitable reagents include sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄).[2][5] The choice of reducing agent can influence reaction conditions and compatibility with other functional groups.

This application note provides a general protocol that can be adapted for the synthesis of a library of N-alkylated this compound derivatives by varying the carbonyl compound used in the reaction.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve 4-amino-3-methoxy- N-methylbenzamide in solvent add_carbonyl Add aldehyde or ketone start->add_carbonyl 1. Reactants stir1 Stir at room temperature add_carbonyl->stir1 add_reductant Add reducing agent (e.g., NaBH(OAc)3) stir1->add_reductant 2. Imine Formation stir2 Stir until reaction completion (Monitor by TLC/LC-MS) add_reductant->stir2 3. Reduction quench Quench reaction stir2->quench 4. Completion extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify 5. Isolation characterize Characterize product (NMR, MS, etc.) purify->characterize 6. Verification

Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (e.g., isobutyraldehyde, acetone, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous (optional solvent)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add the desired aldehyde or ketone (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the N-alkylation of this compound with various carbonyl compounds. (Note: The data presented are hypothetical and intended for illustrative purposes.)

EntryCarbonyl CompoundAlkyl Group (R)Reaction Time (h)Yield (%)Purity (%)
1IsobutyraldehydeIsopropyl1685>98
2AcetoneIsopropyl2078>97
3CyclohexanoneCyclohexyl1882>98
4BenzaldehydeBenzyl1291>99

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in the selection of reagents for the reductive amination process.

logical_relationship cluster_reagents Key Reagents start Target: N-Alkylated Amine amine Starting Amine: This compound start->amine carbonyl Choice of Carbonyl (Aldehyde or Ketone) start->carbonyl reductant Choice of Reducing Agent start->reductant product Desired N-Alkyl Derivative carbonyl->product aldehyde Aldehyde (R-CHO) carbonyl->aldehyde ketone Ketone (R-CO-R') carbonyl->ketone reductant->product nabhoac NaBH(OAc)3 (Mild, Selective) reductant->nabhoac nacnbh3 NaCNBH3 (Requires acidic pH) reductant->nacnbh3 nabh4 NaBH4 (Can reduce carbonyl) reductant->nabh4

Caption: Reagent selection logic for the synthesis of N-alkylated this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-amino-3-methoxy-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-amino-3-methoxy-N-methylbenzamide and its derivatives. These compounds are significant intermediates in the development of various therapeutic agents. The following sections outline a robust synthetic route, detailed experimental procedures for synthesis and purification, and methods for characterization. Additionally, potential applications in drug discovery are discussed, supported by visualizations of relevant biological pathways.

Introduction

Substituted benzamides are a crucial class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The specific derivative, this compound, serves as a key building block for more complex molecules, including kinase inhibitors and imaging agents.[3][4] The scalability of the synthetic process is critical for advancing these compounds from laboratory-scale research to clinical development. This document presents a reproducible and scalable method for the synthesis of the target compound and its analogues.

Synthetic Pathway

A common and scalable approach to synthesize this compound involves a multi-step process starting from a commercially available substituted benzoic acid. A plausible synthetic route is outlined below, based on established amide bond formation and purification methodologies.[5][6][7]

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Formation cluster_2 Step 3: Reduction A 4-Hydroxy-3-methoxybenzoic acid B 4-Hydroxy-3-methoxy-5-nitrobenzoic acid A->B HNO3, H2SO4 C 4-Hydroxy-3-methoxy-5-nitrobenzoic acid D 4-Hydroxy-3-methoxy-N-methyl-5-nitrobenzamide C->D 1. SOCl2 or (COCl)2 2. Methylamine (CH3NH2) E 4-Hydroxy-3-methoxy-N-methyl-5-nitrobenzamide F This compound E->F H2, Pd/C or SnCl2 Signaling_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P_Rec P-RTK Rec->P_Rec Dimerization & Autophosphorylation Ras Ras P_Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzamide Derivative (Kinase Inhibitor) Inhibitor->Raf

References

Application Notes and Protocols for the Purification of Products from 4-amino-3-methoxy-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-amino-3-methoxy-N-methylbenzamide and its derivatives. The synthesis of this and related benzamides can result in a mixture of the desired product, unreacted starting materials, and various by-products. Effective purification is therefore a critical step to isolate the compound of interest at a purity level suitable for downstream applications such as biological screening, structural analysis, and formulation development.

The protocols outlined below focus on two primary and widely applicable purification techniques: recrystallization and flash column chromatography . These methods leverage differences in the physicochemical properties, such as solubility and polarity, between the target compound and impurities.

Data Presentation

The following table summarizes representative quantitative data for the purification of a crude reaction product containing a this compound derivative. These values are intended as a general guide and may vary depending on the specific reaction conditions and the nature of the impurities.

ParameterRecrystallizationFlash Column Chromatography
Starting Purity (by HPLC) ~80-90%~80-90%
Final Purity (by HPLC) >98%>99%
Typical Yield 70-85%60-75%
Recovery HighModerate to High
Solvent Consumption ModerateHigh
Time Requirement 3-5 hours5-8 hours
Scalability ExcellentGood

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. For benzamide derivatives, polar solvents or a mixed-solvent system are often effective.

Materials:

  • Crude this compound product

  • Ethanol, 95%

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on the polarity of this compound, a polar solvent like ethanol is a good starting point. A mixed solvent system, such as ethanol/water, can also be highly effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the compound completely. Gentle heating and stirring will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed down by insulating the flask.

  • Crystal Collection: Once crystallization is complete, collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). This method is particularly useful for separating complex mixtures or when recrystallization is not effective.

Materials:

  • Crude this compound product

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Elution solvents (e.g., DCM/MeOH mixture)

  • Collection tubes or flasks

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A common gradient for benzamide derivatives is from 0% to 10% methanol in dichloromethane. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis prior to the column separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the collected fractions for the presence of the desired product using TLC or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification and analysis of products from this compound reactions.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reaction This compound Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Method 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Method 2 Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure 4-amino-3-methoxy- N-methylbenzamide Purity_Analysis->Pure_Product >98% Purity Characterization Structural Characterization (MS, IR) Pure_Product->Characterization

Caption: A logical workflow for the purification and analysis of this compound.

Disclaimer: The protocols and data presented in this document are intended as a general guide. Researchers should optimize these procedures based on their specific experimental results and the nature of the crude product mixture. The biological activity and potential signaling pathway involvement of this compound are not well-documented in publicly available literature; therefore, a relevant signaling pathway diagram is not included. The provided workflow diagram illustrates the purification process itself.

Application Notes & Protocols: The Role of 4-Amino-3-methoxy-N-methylbenzamide in the Generation of Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern drug discovery and medicinal chemistry, the rapid generation of compound libraries with diverse structural motifs is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to efficiently create large numbers of related compounds. A key element in the success of parallel synthesis is the selection of versatile building blocks that allow for the introduction of molecular diversity from a common scaffold. 4-Amino-3-methoxy-N-methylbenzamide is an exemplary scaffold for this purpose. Its structure incorporates a primary aromatic amine that serves as a convenient handle for a wide array of chemical transformations, while the methoxy and N-methylbenzamide moieties can influence the physicochemical properties and conformational preferences of the resulting library members. These characteristics make it a valuable starting point for creating focused libraries aimed at various biological targets. This document provides detailed protocols for the utilization of this compound in parallel synthesis workflows.

Core Scaffold Properties and Applications

This compound is a trifunctional building block that can be strategically employed in library synthesis. The primary amino group is the most reactive site for diversification, allowing for reactions such as acylation, sulfonylation, and reductive amination. The methoxy group can play a role in modulating properties like solubility and lipophilicity, and it can also influence the binding orientation of the molecule within a target's active site. The N-methylbenzamide core provides a rigid backbone that can be further modified if desired, though it typically serves as a constant structural element within a library. The strategic functionalization of the amino group allows for the systematic exploration of the chemical space around the benzamide core, which is a common feature in many biologically active compounds.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol outlines the synthesis of the this compound scaffold from commercially available 4-amino-3-methoxybenzoic acid.

Materials and Reagents:

  • 4-amino-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (2.0 M in THF)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of acid). Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-amino-3-methoxybenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL per gram of starting acid).

  • In a separate flask, cool a solution of methylamine in THF (2.5 eq) to 0 °C.

  • To the methylamine solution, add the acid chloride solution dropwise with vigorous stirring.

  • Add triethylamine (1.5 eq) to the reaction mixture to scavenge the HCl generated.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Parallel Library Synthesis via Acylation

This protocol describes the parallel acylation of this compound with a diverse set of acyl chlorides in a 96-well plate format.

Materials and Reagents:

  • This compound stock solution in anhydrous DCM (0.1 M)

  • A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, cyclopropanecarbonyl chloride) as stock solutions in anhydrous DCM (0.12 M)

  • Triethylamine (TEA) stock solution in anhydrous DCM (0.3 M)

  • 96-well reaction block

  • Multi-channel pipette

  • Inert gas manifold for 96-well plates

Procedure:

  • Reaction Setup: To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.02 mmol, 1.0 eq) using a multi-channel pipette.

  • Reagent Addition: Add 200 µL of the respective acyl chloride stock solution (0.024 mmol, 1.2 eq) to each corresponding well.

  • Add 100 µL of the TEA stock solution (0.03 mmol, 1.5 eq) to each well to initiate the reaction.

  • Reaction Conditions: Seal the reaction block and place it on a shaker at room temperature for 12 hours under an inert atmosphere.

  • Work-up: After the reaction is complete, add 500 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.

  • Add 1 mL of DCM to each well and mix thoroughly. Allow the layers to separate.

  • Carefully remove the aqueous layer from each well using a multi-channel pipette.

  • Wash the organic layer in each well with 500 µL of brine.

  • Transfer the organic layer from each well to a new 96-well plate containing anhydrous MgSO₄.

  • After drying for 30 minutes, filter the solutions into a tared 96-well collection plate.

  • Product Isolation: Evaporate the solvent from the collection plate under a stream of nitrogen or using a centrifugal evaporator to yield the library of acylated products.

  • Analyze the purity and confirm the identity of selected library members by LC-MS and ¹H NMR.

Data Presentation

The following table summarizes representative quantitative data for the parallel acylation of this compound with a selection of acyl chlorides.

EntryAcyl ChlorideProductYield (%)Purity (%) (by LC-MS)
1Benzoyl chlorideN-(4-(benzamido)-2-methoxy-5-methylphenyl)acetamide85>95
2Acetyl chlorideN-(4-acetamido-2-methoxy-5-methylphenyl)acetamide92>98
3Cyclopropanecarbonyl chlorideN-(4-(cyclopropanecarboxamido)-2-methoxy-5-methylphenyl)acetamide88>95
44-Chlorobenzoyl chlorideN-(4-(4-chlorobenzamido)-2-methoxy-5-methylphenyl)acetamide83>95
5Thiophene-2-carbonyl chlorideN-(2-methoxy-5-methyl-4-(thiophene-2-carboxamido)phenyl)acetamide79>90

Visualizations

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_library Parallel Library Generation start 4-Amino-3-methoxybenzoic Acid step1 Acid Chloride Formation (SOCl2, DCM) start->step1 step2 Amide Formation (Methylamine, TEA) step1->step2 scaffold This compound step2->scaffold reaction Parallel Acylation (96-well format) scaffold->reaction reagents Diverse Building Blocks (e.g., R-COCl) reagents->reaction library Diverse Benzamide Library reaction->library

Caption: Workflow for scaffold synthesis and parallel library generation.

Diversification_Strategy cluster_reactions Diversification Reactions cluster_products Resulting Library Motifs core This compound acylation Acylation (R-COCl) core->acylation NH2 group sulfonylation Sulfonylation (R-SO2Cl) core->sulfonylation NH2 group reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) core->reductive_amination NH2 group amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide amine Secondary Amine Derivatives reductive_amination->amine

Caption: Diversification strategy for the benzamide scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-3-methoxy-N-methylbenzamide. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct synthetic approach involves a two-step process starting from 4-amino-3-methoxybenzoic acid. The first step is the activation of the carboxylic acid, typically by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the resulting acyl chloride with methylamine.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main potential side reactions include:

  • Polymerization/Oligomerization: The starting material, 4-amino-3-methoxybenzoic acid, possesses both an amine and a carboxylic acid group. During the activation of the carboxylic acid, the activated intermediate can react with the amino group of another starting material molecule, leading to the formation of dimers and larger polymer chains.

  • Diacylation of the Product: The desired product, this compound, contains a primary aromatic amine which can react with a second molecule of the activated 4-amino-3-methoxybenzoyl chloride to form a diacylated byproduct.

  • Hydrolysis of the Acyl Chloride: The presence of moisture in the reaction can lead to the hydrolysis of the acyl chloride intermediate back to the starting carboxylic acid, reducing the overall yield.

Q3: How can I minimize the formation of polymeric byproducts?

A3: Minimizing polymerization is crucial for a successful synthesis. Key strategies include:

  • Control of Reaction Temperature: Keep the temperature low during the activation of the carboxylic acid to reduce the rate of the competing polymerization reaction.

  • Order of Reagent Addition: Add the chlorinating agent to a solution of the 4-amino-3-methoxybenzoic acid at a controlled rate.

  • Use of Excess Acylating Agent (in the second step): While this may seem counterintuitive, using a slight excess of the formed acyl chloride when reacting with methylamine can help to favor the desired reaction over the polymerization of the remaining starting material. However, this must be balanced with the risk of diacylation.

Q4: What is the best way to purify the crude this compound?

A4: The choice of purification method depends on the scale of the reaction and the impurity profile.

  • Recrystallization: This is an effective method for removing most impurities. A suitable solvent system, often a mixture like ethanol/water or ethyl acetate/hexane, should be determined experimentally.

  • Column Chromatography: For high purity, especially on a smaller scale, silica gel column chromatography is recommended. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Due to the basicity of the amino group, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Hydrolysis of the acyl chloride intermediate. 3. Significant formation of polymeric byproducts.1. Ensure the use of a sufficient excess of the chlorinating agent (e.g., thionyl chloride) and allow for adequate reaction time. 2. Conduct the reaction under strictly anhydrous conditions. Use dry glassware and anhydrous solvents. 3. Control the temperature during the activation step and consider protecting the amino group if polymerization is severe.
Presence of a High Molecular Weight, Insoluble Material in the Crude Product Formation of polymeric or oligomeric side products due to the reaction between the amino and activated carboxyl groups of the starting material.- Lower the reaction temperature during the activation step. - Add the activating agent (e.g., thionyl chloride) slowly to the solution of the amino acid. - Consider using a protecting group for the amine if other methods fail.
Detection of a Byproduct with a Mass Corresponding to a Diacylated Product The primary amino group of the product has reacted with another molecule of the acyl chloride intermediate.- Use a controlled stoichiometry, avoiding a large excess of the acyl chloride. - Add the acyl chloride solution slowly to the methylamine solution to maintain a high concentration of the amine nucleophile.
Significant Amount of Unreacted 4-amino-3-methoxybenzoic acid in the Final Product 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the acyl chloride back to the carboxylic acid.1. Increase the amount of the activating agent or the reaction time for the activation step. 2. Ensure all reagents and solvents are anhydrous.
Product is an Oil or Fails to Crystallize Presence of significant impurities that are depressing the melting point and inhibiting crystallization.- Purify the crude product using column chromatography to remove the impurities before attempting recrystallization. - Try different solvent systems for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Formation of 4-amino-3-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-amino-3-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude 4-amino-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, prepare a solution of methylamine (2.0 - 3.0 eq) in the same solvent and cool it in an ice bath.

  • Slowly add the acyl chloride solution to the stirred methylamine solution.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid and other acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add a less polar co-solvent (e.g., water or hexane) until the solution becomes slightly turbid.

  • Gently reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4-amino-3-methoxybenzoic acid B 4-amino-3-methoxybenzoyl chloride A->B SOCl2 C This compound B->C CH3NH2

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A 4-amino-3-methoxybenzoic acid B Activated Intermediate (Acyl Chloride) A->B Activation (e.g., SOCl2) C This compound B->C Methylamine D Polymer/Oligomer B->D Reaction with another starting material molecule E Diacylated Product B->E Reaction with product molecule F Hydrolyzed Acid B->F Reaction with H2O Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check High_MW High MW Impurities? Impurity_Check->High_MW Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Starting_Material Unreacted Starting Material? High_MW->Starting_Material No Polymerization_Sol Optimize Activation: - Lower Temperature - Slow Reagent Addition High_MW->Polymerization_Sol Yes Diacylated Diacylated Product? Starting_Material->Diacylated No Incomplete_Reaction_Sol Optimize Reaction: - Increase Reagent Stoichiometry - Increase Reaction Time Starting_Material->Incomplete_Reaction_Sol Yes Diacylation_Sol Optimize Amidation: - Control Stoichiometry - Slow Acyl Chloride Addition Diacylated->Diacylation_Sol Yes Purification Purification (Recrystallization or Chromatography) Diacylated->Purification No Polymerization_Sol->Purification Incomplete_Reaction_Sol->Purification Diacylation_Sol->Purification Purification->Pure_Product

References

Technical Support Center: Purification of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-amino-3-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurity is typically the unreacted starting material, 4-amino-3-methoxybenzoic acid, from the amidation reaction. Other potential impurities include residual coupling reagents, solvents, and side-products from the synthesis.

Q2: What are the primary challenges in the purification of this compound?

A2: The primary challenges stem from the compound's polarity and the presence of a basic amino group. The amino group can interact strongly with acidic stationary phases like silica gel during column chromatography, leading to poor separation and tailing of peaks. The presence of the structurally similar and polar starting material, 4-amino-3-methoxybenzoic acid, can also make separation by recrystallization challenging.

Q3: Which purification techniques are most effective for this compound?

A3: The two most effective and commonly used techniques are recrystallization and flash column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the degree of separation and identify the fractions containing the pure product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oily product instead of crystals The solvent may be too nonpolar, or the compound is "oiling out."Add a small amount of a more polar co-solvent. Ensure the cooling process is slow and undisturbed.
No crystal formation upon cooling The solution is not saturated (too much solvent was used), or the cooling is too rapid.Concentrate the solution by evaporating some solvent and allow it to cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Low recovery of the purified product Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The impurity has very similar solubility characteristics to the product in the chosen solvent.Try a different solvent or a mixture of solvents for the recrystallization. If the impurity is the starting carboxylic acid, a mild basic wash of the crude product before recrystallization might help.
Flash Column Chromatography Issues
Problem Possible Cause Solution
Product is streaking or tailing on the column The basic amino group is interacting strongly with the acidic silica gel.Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a different stationary phase such as alumina.
Poor separation from starting material (4-amino-3-methoxybenzoic acid) The eluent system is not optimized for separating the two polar compounds.A gradient elution is often necessary. Start with a less polar eluent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes, with a small percentage of methanol added to the ethyl acetate for more polar compounds. The addition of triethylamine will also help in the separation by deactivating the silica.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate may be required.
Multiple fractions contain a mixture of product and impurities The column was not packed properly, or the sample was loaded incorrectly.Ensure the silica gel is packed uniformly without any cracks or channels. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for the purification of a 10-gram batch of crude this compound.

Parameter Recrystallization Flash Column Chromatography
Starting Purity (typical) ~85%~85%
Final Purity (typical) >98%>99%
Yield (typical) 70-85%60-75%
Solvent Consumption ModerateHigh
Time Requirement 3-5 hours5-8 hours
Scalability GoodModerate

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) while stirring and heating until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent (e.g., water or hexanes), add it dropwise to the hot solution until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography with a modified eluent to minimize interaction with the stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate, triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare the mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.1-1% triethylamine to the eluent mixture to deactivate the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_recrys Filter & Wash with Cold Solvent cool->filter_recrys dry_recrys Dry Crystals filter_recrys->dry_recrys pure_product_recrys Pure Product dry_recrys->pure_product_recrys

Caption: A simplified workflow for the purification of this compound by recrystallization.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Column Chromatography start Crude Product Purification issue Streaking/Tailing on TLC/Column? start->issue cause Probable Cause: Basic Amino Group Interaction with Acidic Silica Gel issue->cause Yes outcome Improved Separation & Pure Product issue->outcome No solution1 Solution 1: Add Triethylamine (0.1-1%) to Eluent cause->solution1 solution2 Solution 2: Use Alumina as Stationary Phase cause->solution2 solution1->outcome solution2->outcome

Caption: A decision-making diagram for troubleshooting common issues during the column chromatography of this compound.

4-amino-3-methoxy-N-methylbenzamide stability and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-amino-3-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: While specific data for this compound is not extensively published, based on its functional groups (aromatic amine, methoxy ether, and N-methylbenzamide), it is expected to be relatively stable under normal storage conditions (cool, dry, and dark). However, aromatic amines and ethers can be susceptible to long-term degradation.[1][2][3] For optimal stability, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture. Solutions should be prepared fresh; for storage, they should be kept at low temperatures (-20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions:

  • Oxidative Degradation: The aromatic amine group is prone to oxidation, which can lead to the formation of N-oxides, nitroso, or nitro derivatives, and potentially colored polymeric products.[3] The electron-donating amino and methoxy groups can activate the aromatic ring, making it more susceptible to oxidative processes.

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, which would cleave the molecule into 4-amino-3-methoxybenzoic acid and methylamine.[4][5] While amide bonds are generally stable, hydrolysis can be accelerated at elevated temperatures and extreme pH.[6][7]

  • Photodegradation: Aromatic amines and ethers can be sensitive to light. Exposure to UV or high-intensity visible light may lead to the formation of radical intermediates and subsequent degradation products.[8][9][10]

  • Thermal Degradation: At elevated temperatures, degradation can occur, potentially involving cleavage of the methoxy group (O-demethylation) or the amide bond.[2][11][12]

Q3: What are the potential degradation products of this compound?

A3: Based on the potential degradation pathways, the following are plausible degradation products:

  • From Hydrolysis:

    • 4-amino-3-methoxybenzoic acid

    • Methylamine

  • From Oxidation:

    • 4-nitroso-3-methoxy-N-methylbenzamide

    • 4-nitro-3-methoxy-N-methylbenzamide

    • N-oxide derivatives

    • Products of oxidative coupling (polymeric)

  • From O-Demethylation (Thermal/Acidic conditions):

    • 4-amino-3-hydroxy-N-methylbenzamide

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is recommended. This method should be able to separate the parent compound from its potential degradation products. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or unexpected experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and store at -80°C, protected from light. Perform a quick purity check of your stock solution using HPLC.
Appearance of new peaks in the chromatogram of a sample. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. Ensure your analytical method has the appropriate specificity.
Discoloration of the solid compound or solutions. Likely oxidative degradation of the aromatic amine moiety.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, consider de-gassing the solvent before use. Always protect from light.
Poor mass balance in a forced degradation study. Formation of volatile degradation products (e.g., methylamine) or non-chromophoric products. Degradation products may be retained on the column.Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify all potential products. Adjust chromatographic conditions (e.g., gradient, mobile phase pH) to ensure all components are eluted.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical instrumentation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat at 80°C in a temperature-controlled oven for 48 hours.

    • At appropriate time points, dissolve a weighed amount of the solid in the initial solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose 1 mL of the stock solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the sample by HPLC.

3. Analysis: Analyze all samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity. An LC-MS can be used for the identification of degradation products.

Data Presentation

Table 1: Summary of Expected Forced Degradation Results

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl60°C24 hours4-amino-3-methoxybenzoic acid, Methylamine
Base Hydrolysis 0.1 M NaOH60°C24 hours4-amino-3-methoxybenzoic acid, Methylamine
Oxidation 3% H₂O₂Room Temp24 hours4-nitroso/nitro derivatives, N-oxides, Polymeric products
Thermal (Solid) Dry Heat80°C48 hours4-amino-3-hydroxy-N-methylbenzamide, Hydrolysis products
Photolytic UV/Vis LightAmbientAs per ICH Q1BOxidative and other radical-mediated degradation products

Visualizations

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradation Products parent 4-amino-3-methoxy- N-methylbenzamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation thermal Thermal Stress parent->thermal photolysis Photolysis parent->photolysis prod1 4-amino-3-methoxybenzoic acid + Methylamine hydrolysis->prod1 prod2 N-Oxides, Nitroso/Nitro Derivatives oxidation->prod2 prod4 Radical-mediated Products oxidation->prod4 prod3 O-Demethylated Product thermal->prod3 photolysis->prod4

Caption: Potential degradation pathways of this compound.

G start Start: Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (Solid) (80°C) stress->thermal photo Photolysis (ICH Q1B) stress->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute with Mobile Phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-PDA/MS dilute->analyze end End: Identify Degradants & Assess Stability analyze->end

Caption: Experimental workflow for a forced degradation study.

References

troubleshooting low reactivity of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 4-amino-3-methoxy-N-methylbenzamide in their experiments.

Troubleshooting Guides & FAQs

This section is divided into two common reaction types where this compound is likely to be used as a starting material: Acylation of the Amino Group (Amide Bond Formation) and N-Alkylation of the Benzamide .

Part 1: Acylation of the 4-Amino Group

The primary amino group of this compound is a key site for reactions such as amide bond formation. The electron-donating effects of the methoxy and amino groups increase the nucleophilicity of the aromatic ring and the amino group itself. However, issues with reactivity can still arise.

FAQs - Acylation/Amide Coupling

  • Question 1: I am observing low to no yield of my desired amide product when reacting this compound with a carboxylic acid. What are the potential causes?

    • Answer: Low yields in amide coupling reactions, even with electron-rich anilines like this compound, can be attributed to several factors:

      • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be effective enough, or the activated species could be too short-lived to react.[1][2]

      • Protonation of the Amine: The amino group of your benzamide can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

      • Steric Hindrance: While the methoxy group is not exceptionally bulky, steric hindrance can still be a factor, especially if the coupling partner or the carboxylic acid itself is sterically demanding.[1][3]

      • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1]

      • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Question 2: How can I improve the yield of my amide coupling reaction with this compound?

    • Answer: To improve your yields, consider the following optimization strategies:

      • Optimize the Coupling Reagent: For electron-rich anilines, standard coupling reagents may be sufficient, but for challenging couplings, more potent reagents might be necessary. A comparison of common coupling reagents is provided in Table 1.

      • Incorporate Additives: Additives like 1-Hydroxybenzotriazole (HOBt) can minimize side reactions and improve efficiency by forming a more reactive intermediate. 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst in sluggish reactions.[4]

      • Convert to a More Reactive Acyl Species: If standard methods fail, converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an acyl fluoride can be highly effective for difficult couplings.[4]

      • Adjust Reaction Conditions:

        • Solvent: Aprotic polar solvents like DMF, NMP, or acetonitrile are generally good choices.[4]

        • Temperature: While many reactions are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome activation barriers for less reactive partners.[4]

        • Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine nucleophile.[1]

Part 2: N-Alkylation of the Benzamide

The secondary amide nitrogen in this compound can also undergo reactions, such as N-alkylation. This reaction typically requires deprotonation of the amide proton to form a more nucleophilic species.

FAQs - N-Alkylation

  • Question 1: My N-alkylation reaction of this compound is not proceeding. What could be the issue?

    • Answer: The amide nitrogen is generally not very nucleophilic. Successful N-alkylation often depends on the following factors:

      • Insufficiently Strong Base: A strong base is typically required to deprotonate the amide. Common bases like potassium carbonate may not be sufficient.

      • Poor Leaving Group on the Alkylating Agent: The alkylating agent should have a good leaving group (e.g., iodide, bromide, or tosylate).

      • Inappropriate Solvent: The choice of solvent can greatly influence the solubility of the reactants and the reaction rate.

      • Catalyst Requirement: Some N-alkylation reactions, particularly with less reactive alkylating agents like alcohols, may require a transition metal catalyst.

  • Question 2: What are the recommended conditions for N-alkylation of a benzamide?

    • Answer: To enhance the reactivity for N-alkylation, consider these approaches:

      • Use of a Strong Base: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are often necessary to generate the amide anion.

      • Choice of Solvent: Polar aprotic solvents such as THF or DMF are commonly used for these types of reactions.

      • "Borrowing Hydrogen" Catalysis: For N-alkylation using alcohols, a "borrowing hydrogen" or "hydrogen auto-transfer" methodology employing catalysts based on palladium, iridium, or cobalt can be very effective.[1][5] This method avoids the need for pre-activated alkylating agents.

      • Reaction Temperature: Heating the reaction is often required to drive the alkylation to completion.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Anilines (Note: The following data represents typical yields for amide coupling reactions with substituted anilines and may vary for this compound.)

Coupling Reagent/SystemAdditive(s)Typical BaseCommon SolventsGeneral Yield RangeKey Considerations
EDCHOBt, DMAPDIPEA, Et₃NDCM, DMF, MeCN60-95%Good for a wide range of substrates; water-soluble byproducts are easily removed.[6][7]
HATUNoneDIPEADMF, NMP70-98%Highly efficient for sterically hindered and electron-deficient amines.[8]
DCCDMAPNone neededDCM70-90%Dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.[9]
SOCl₂ or (COCl)₂cat. DMFPyridine, Et₃NDCM, Toluene75-95%Forms a highly reactive acyl chloride; may not be suitable for sensitive substrates.
T3P® (Propylphosphonic Anhydride)PyridinePyridineEthyl Acetate, MeCN80-99%Broadly applicable with an easy workup as byproducts are water-soluble.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt/DMAP

This protocol is adapted from a method shown to be effective for electron-deficient and unreactive amines and is applicable to electron-rich systems.[4][7]

  • To a solution of the carboxylic acid (1.0 equiv) in acetonitrile (0.2 M), add this compound (1.0 equiv).

  • Add EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Alkylation of a Benzamide using a Strong Base

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise.

  • Heat the reaction mixture as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid ActivatedAcid Activated Intermediate RCOOH->ActivatedAcid Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedAcid Amine 4-amino-3-methoxy- N-methylbenzamide ActivatedAcid->Amine Product Amide Product ActivatedAcid->Product Coupling Amine->Product Nucleophilic Attack

Caption: General workflow for amide coupling reactions.

N_Alkylation_Workflow cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation Benzamide 4-amino-3-methoxy- N-methylbenzamide AmideAnion Amide Anion Benzamide->AmideAnion Deprotonation StrongBase Strong Base (e.g., NaH, LDA) StrongBase->AmideAnion AlkylHalide Alkylating Agent (R-X) AmideAnion->AlkylHalide AlkylatedProduct N-Alkylated Product AmideAnion->AlkylatedProduct Nucleophilic Attack AlkylHalide->AlkylatedProduct SN2 Reaction Troubleshooting_Logic Start Low Reactivity Observed ReactionType Identify Reaction Type Start->ReactionType AmideCoupling Amide Coupling ReactionType->AmideCoupling Acylation NAlkylation N-Alkylation ReactionType->NAlkylation Alkylation CheckActivation Check Carboxylic Acid Activation AmideCoupling->CheckActivation CheckConditions Verify Anhydrous Conditions & Solvent CheckActivation->CheckConditions CheckBase Ensure Proper Non-Nucleophilic Base CheckConditions->CheckBase OptimizeReagent Optimize Coupling Reagent/Additive CheckBase->OptimizeReagent CheckBaseStrength Verify Base Strength (e.g., NaH, LDA) NAlkylation->CheckBaseStrength CheckSolvent Check Solvent (Anhydrous THF/DMF) CheckBaseStrength->CheckSolvent ConsiderCatalyst Consider Catalyst for 'Borrowing Hydrogen' CheckSolvent->ConsiderCatalyst

References

Technical Support Center: Purification of 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-amino-3-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The primary and most effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the preferred initial method for amides as it can be highly efficient at removing impurities and may result in high yields of the pure product.[1] For achieving very high purity, particularly on a smaller scale, column chromatography is also a suitable and widely used technique.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted starting materials: 4-amino-3-methoxybenzoic acid and methylamine or its salt.

  • Byproducts from the amide coupling reaction: Depending on the coupling reagents used, byproducts such as ureas (if carbodiimides are used) can be present.

  • Related isomers or degradation products: Formed if the reaction conditions are not optimal.

It is crucial to use high-purity starting materials and optimize reaction conditions to minimize the formation of these byproducts.

Q3: How does the basicity of the amino group in this compound affect purification by column chromatography?

A3: The presence of a basic amino group can cause the compound to interact strongly with the acidic nature of standard silica gel. This interaction can lead to several issues during column chromatography, including streaking of the compound on the column, poor separation from impurities, and in some cases, decomposition of the product on the column, which results in a lower overall yield.

Q4: Can I use an alternative to standard silica gel for column chromatography?

A4: Yes, to counteract the issues caused by the basic amino group, you can use deactivated silica gel. This is typically achieved by treating the silica gel with a basic modifier. A common practice is to add a small percentage, typically 1-3%, of a tertiary amine like triethylamine to the eluent system. This helps to minimize the strong interactions between the basic compound and the acidic silica gel, leading to better elution and separation.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities.1. Add more of the hot solvent in small portions until the solid dissolves. 2. Select a more suitable solvent or a solvent mixture. 3. If a significant amount of the compound has dissolved and some solid remains, perform a hot filtration to remove the insoluble material.[2]
"Oiling out" instead of crystal formation. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. Impurities are depressing the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Insulate the flask to slow down the cooling process. 3. Consider a preliminary purification step like a simple filtration or a quick column pass to remove some impurities before recrystallization.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but lacks nucleation sites.1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]
Low yield of recovered crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool it again to recover more product. 2. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Compound streaks on the TLC plate and column. The basic amino group is interacting strongly with the acidic silica gel.Add 1-3% triethylamine to the eluent to deactivate the silica gel and improve the peak shape.
Poor separation of the product from impurities. 1. The eluent system is not optimal. 2. The column is overloaded.1. Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol. 2. Use a larger column or load less crude material.
Low recovery of the compound from the column. 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound is eluting very slowly or not at all.1. Use a more polar eluent system or add a basic modifier like triethylamine. 2. Gradually increase the polarity of the eluent during the chromatography (gradient elution).

Data Presentation

The following table summarizes the expected quantitative data from the purification of a 10-gram batch of a crude aromatic amide structurally similar to this compound. This data is intended to provide a benchmark for researchers.

Parameter Recrystallization Flash Column Chromatography
Starting Purity (by HPLC) ~85%~85%
Final Purity (by HPLC) >98%>99%
Yield 75-85%65-80%
Solvent Consumption ModerateHigh
Time Requirement 4-6 hours6-8 hours
Scalability ExcellentGood

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a polar solvent or a mixed solvent system is likely to be effective.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure that may need to be adapted based on the specific impurities present.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running Thin Layer Chromatography (TLC) of the crude material in various solvent mixtures. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder ("dry loading"). Carefully load this powder onto the top of the packed silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the compound.

  • Fraction Collection: Collect fractions in separate tubes as the compound elutes from the column.

  • Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product in Flask add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Clear Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystals drying->pure_product

Caption: Recrystallization Workflow for Purification.

Column_Chromatography_Workflow start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Adjust Gradient combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Flash Chromatography Purification Workflow.

References

Technical Support Center: 4-Amino-3-methoxy-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-amino-3-methoxy-N-methylbenzamide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. Could the solvent be the issue?

A1: Absolutely. Solvent choice is critical in reactions involving amide bond formation or modification. Low yields can often be attributed to several solvent-related factors:

  • Poor Solubility: If your starting materials, particularly the this compound or its precursor, are not fully dissolved, the reaction will be slow and incomplete.

  • Inappropriate Polarity: For many coupling reactions to form the amide, polar aprotic solvents are preferred.[1] Protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with anionic nucleophiles, "caging" them and reducing their reactivity, which drastically lowers the reaction rate and yield.[1][2]

  • Presence of Water: Unless the reaction is known to be tolerant to water, using a dry, anhydrous aprotic solvent is crucial. Water can hydrolyze activated intermediates (like acyl chlorides) or quench strong bases, leading to side reactions and reduced yield.[3]

Q2: I'm observing significant side product formation. How can solvent choice mitigate this?

A2: Solvents can influence reaction selectivity and the formation of byproducts. For instance, in N-methylation reactions, using an excess of the methylating agent can sometimes lead to the formation of undesired quaternary salts.[3] The choice of solvent can affect the solubility of the desired product versus the side products, potentially preventing over-reaction if the desired product precipitates out of the solution. Additionally, the solvent's polarity can stabilize or destabilize certain transition states, favoring one reaction pathway over another.

Q3: Which solvent should I choose for my reaction?

A3: The ideal solvent depends on the specific reaction type (e.g., amide formation, N-alkylation). For typical amide coupling reactions using coupling agents (like DCC, EDC, HATU) or starting from an acyl chloride, polar aprotic solvents are the standard choice.[4][] They possess a large dipole moment that helps dissolve polar reactants and intermediates but lack acidic protons that can interfere with the reaction.[6]

Troubleshooting Guides

Problem: Low Reaction Yield

If you are experiencing low yields, follow this diagnostic workflow to identify the potential cause.

Low_Yield_Troubleshooting start Low or No Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility check_solvent_type Is the solvent polar aprotic and anhydrous? check_solubility->check_solvent_type Yes solution_solubility Solution: Choose a solvent with better solubilizing power (see Table 2). Consider gentle heating. check_solubility->solution_solubility No check_base Is the base appropriate for the reaction? check_solvent_type->check_base Yes solution_solvent_type Solution: Switch to a dry, polar aprotic solvent like DMF, THF, or Acetonitrile. (see Table 1) check_solvent_type->solution_solvent_type No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Solution: Ensure base is strong enough to deprotonate but not so strong as to cause side reactions. check_base->solution_base No solution_temp Solution: Run small-scale trials at different temperatures (e.g., 0°C, RT, 50°C) to find the optimum. check_temp->solution_temp No

Caption: Troubleshooting workflow for low reaction yield.

Problem: Difficulty in Product Purification

Purification challenges often arise from residual starting materials or the formation of polar byproducts.

  • Issue: The product is difficult to separate from the starting amine/carboxylic acid.

    • Solution: Perform an aqueous workup. If your product is soluble in a non-polar organic solvent (like ethyl acetate or DCM), wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amines and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acids.[7]

  • Issue: The product streaks on a silica TLC plate.

    • Solution: The free amino group on your molecule can interact strongly with the acidic silica gel. When preparing your mobile phase for column chromatography, consider adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the solvent system to improve peak shape and separation.

  • Issue: The product fails to crystallize.

    • Solution: Ensure the product is pure before attempting recrystallization. If it is, screen a variety of solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.

Data Presentation

Table 1: Properties of Common Solvents in Organic Synthesis

This table summarizes the properties of solvents frequently used in reactions involving benzamides. Polar aprotic solvents are generally recommended for amide synthesis as they do not suppress the reactivity of nucleophiles.[1][6][8]

Solvent NameAbbreviationTypeDielectric Constant (ε)Typical Use
DimethylformamideDMFPolar Aprotic37Amide coupling, SN2 reactions
AcetonitrileMeCNPolar Aprotic37.5SN2 reactions, good for dissolving polar compounds
TetrahydrofuranTHFPolar Aprotic7.5General purpose, Grignard reactions, amidations
DichloromethaneDCMPolar Aprotic9.1Extractions, general reactions, amidations
EthanolEtOHPolar Protic24.5Can interfere with nucleophiles; sometimes used for recrystallization
WaterH₂OPolar Protic80.1Generally avoided except in specific reactions (e.g., Schotten-Baumann)

Table 2: Solubility Profile of Related Benzamides

While specific quantitative data for this compound is limited, the solubility of structurally similar benzamides provides a useful reference. 4-amino-N-methylbenzamide is noted to be soluble in alcohols and ethers, and slightly soluble in water.[9] m-Methoxybenzamide is soluble in DMSO, DMF, and ethanol.[10]

SolventExpected Solubility of this compoundRationale / Notes
DMSO, DMFHighHighly polar aprotic solvents, effective for dissolving amides.[10]
Methanol, EthanolModerate to HighPolar protic solvents capable of hydrogen bonding with the amide and amino groups.[9][11]
Acetonitrile, THFModerateGood general-purpose polar aprotic solvents.
DichloromethaneModerate to LowLess polar than other aprotic solvents.
WaterLow to SlightThe organic backbone limits water solubility, though the polar groups provide some affinity.[9]
Hexane, TolueneVery LowNon-polar solvents are unlikely to dissolve this polar molecule effectively.[11]

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a typical procedure for forming this compound from its corresponding carboxylic acid precursor using HATU, a common peptide coupling reagent.

Experimental_Workflow start Start: Reaction Setup dissolve_acid 1. Dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. start->dissolve_acid add_base 2. Add a non-nucleophilic base, like Diisopropylethylamine (DIPEA) (3.0 eq). dissolve_acid->add_base cool 3. Cool the solution to 0°C in an ice bath. add_base->cool add_hatu 4. Add HATU (1.1 eq) and stir for 15 minutes to activate the carboxylic acid. cool->add_hatu add_amine 5. Add methylamine solution (e.g., 2M in THF) (1.2 eq) dropwise. add_hatu->add_amine react 6. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress with TLC. add_amine->react workup Workup react->workup quench 7. Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). workup->quench wash 8. Wash the organic layer sequentially with dilute HCl, sat. NaHCO3, and brine. quench->wash dry 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. wash->dry purify Purification dry->purify chromatography 10. Purify the crude product via flash column chromatography on silica gel. purify->chromatography end End: Characterized Product chromatography->end

References

Technical Support Center: Synthesis of 4-Amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-3-methoxy-N-methylbenzamide, with a focus on temperature optimization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. Could the reaction temperature be the cause?

A: Yes, incorrect reaction temperature is a frequent cause of low yields in benzamide synthesis.

  • Temperature Too Low: If the temperature is insufficient, the reaction rate will be slow, potentially leading to an incomplete reaction. This leaves unreacted starting materials, primarily 4-amino-3-methoxybenzoic acid and methylamine, in the reaction mixture, thus lowering the yield of the desired product.

  • Temperature Too High: Excessive heat can lead to the decomposition of the starting materials or the final product. High temperatures can also promote the formation of side products, such as polymers or products from unwanted side reactions, which will reduce the overall yield of this compound.

Q2: I am observing significant impurities in my final product. How can I optimize the temperature to improve purity?

A: Temperature is a critical parameter for controlling the purity of the final product.

  • Formation of Side Products: Elevated temperatures can increase the rate of side reactions. For instance, the amino group of one molecule of 4-amino-3-methoxybenzoic acid could react with the activated carboxyl group of another, leading to dimer or oligomer formation.

  • Optimal Temperature Range: There is often an optimal temperature range that maximizes the rate of the desired reaction while minimizing the rates of side reactions. It is crucial to identify this range through systematic experimentation.

Q3: My reaction seems to stall and does not go to completion. What role does temperature play in this?

A: A stalled reaction is a common issue that can often be resolved by adjusting the temperature.

  • Activation Energy: Every chemical reaction has an energy barrier, known as the activation energy, that must be overcome for the reaction to proceed. If the reaction temperature is too low, the reacting molecules may not have sufficient energy to overcome this barrier, causing the reaction to proceed very slowly or not at all.

  • Increasing Reaction Rate: Gradually increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, and thus a higher reaction rate. Care must be taken not to increase the temperature too much, as this can lead to the issues mentioned in the previous questions.

Q4: I am using a coupling reagent for the synthesis. How does temperature affect these types of reactions?

A: Temperature control is also crucial when using coupling reagents to facilitate the amide bond formation.

  • Activation Step: The activation of the carboxylic acid by the coupling reagent is often temperature-dependent. Some coupling reagents require cooling (e.g., 0 °C) to prevent premature decomposition of the activated intermediate, while others may require room temperature or slightly elevated temperatures for efficient activation.

  • Stability of Reagents: Coupling reagents and the activated intermediates can be thermally unstable. Running the reaction at too high a temperature can lead to the degradation of these species, resulting in a lower yield of the desired amide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

A: A good starting point for the reaction of an activated 4-amino-3-methoxybenzoic acid derivative (like the acyl chloride) with methylamine is typically at a low temperature, such as 0 °C, especially during the addition of the amine. This helps to control the initial exothermic reaction. After the initial addition, the reaction can be allowed to slowly warm to room temperature and stirred for several hours. For reactions that are sluggish at room temperature, gentle heating to 40-60 °C can be beneficial.

Q2: How can I determine the optimal temperature for my synthesis?

A: The optimal temperature should be determined empirically. A systematic approach involves running the reaction at a series of different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) while keeping all other parameters constant. The yield and purity of the product at each temperature should be analyzed to identify the optimal conditions.

Q3: Are there any specific side reactions related to temperature that I should be aware of?

A: Yes, at higher temperatures, you may observe an increase in the formation of N,N-dimethylated byproducts if the methylating agent for the amine is present in excess. Additionally, polymerization of the starting material, as mentioned in the troubleshooting guide, can become more significant at elevated temperatures.

Q4: Can microwave synthesis be used for this reaction, and how does that affect temperature considerations?

A: Microwave-assisted synthesis can be a very effective method for this type of reaction, often leading to significantly reduced reaction times.[1] In a microwave reactor, the temperature can be precisely controlled. It is still necessary to perform an optimization study to find the ideal temperature, as excessive temperature in the microwave can also lead to byproduct formation and decomposition.[1]

Data Presentation

The following table presents hypothetical data to illustrate the effect of reaction temperature on the yield and purity of this compound. This data is for illustrative purposes and should be confirmed by experimental results.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
25 (Room Temperature)246592
40128295
6069193
8048588
10027881

Table 1: Hypothetical effect of temperature on the synthesis of this compound.

Experimental Protocols

Two common methods for the synthesis of this compound are presented below.

Protocol 1: Synthesis via Acyl Chloride

Step 1: Formation of 4-amino-3-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.5 to 2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM or 110 °C for toluene) and stir until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution and TLC analysis.

  • Allow the reaction mixture to cool to room temperature and then remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Dissolve the crude 4-amino-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2-3 equivalents, either as a solution in THF or as an aqueous solution) to the cooled acyl chloride solution while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Synthesis using a Coupling Agent (e.g., HATU)

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine (1.2 equivalents, as a solution in a suitable solvent) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Temperature_Optimization_Workflow cluster_synthesis Synthesis & Analysis cluster_decision Optimization Loop cluster_troubleshooting Troubleshooting start Start: Initial Synthesis (e.g., Room Temperature) reaction Run Reaction & Monitor (TLC/LC-MS) start->reaction analysis Analyze Crude Product (Yield & Purity) reaction->analysis decision Results Acceptable? analysis->decision low_yield Low Yield or Incomplete Reaction decision->low_yield No low_purity Low Purity decision->low_purity No end_node End: Optimized Protocol decision->end_node Yes increase_temp Increase Temperature (e.g., in 10-20°C increments) low_yield->increase_temp decrease_temp Decrease Temperature or Optimize Reaction Time low_purity->decrease_temp increase_temp->reaction Re-run Experiment decrease_temp->reaction Re-run Experiment

Caption: Workflow for Temperature Optimization in Synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-amino-3-methoxy-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: The primary reactive site on this compound is the aromatic primary amine. Therefore, the most common catalytic reactions are those that form new bonds at this position. These include:

  • N-Acylation: Formation of an amide bond by reacting the amino group with a carboxylic acid or its derivative.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form a C-N bond between the amino group and an aryl halide or triflate.

  • Suzuki-Miyaura Coupling: While less common for the amine itself, if the aromatic ring were halogenated, this palladium-catalyzed reaction would be used to form a C-C bond.

Q2: My N-acylation of this compound is giving a low yield. What are the potential causes?

A2: Low yields in N-acylation reactions with this substrate can be due to several factors:

  • Inadequate activation of the carboxylic acid: Standard coupling reagents may not be efficient enough.

  • Low nucleophilicity of the amine: Although the amino group is activated by the methoxy group, steric hindrance from the adjacent methoxy group can reduce its reactivity.

  • Side reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can all lead to poor yields.[1]

Q3: I am observing significant side product formation in my Buchwald-Hartwig amination. What could be the issue?

A3: Side product formation in Buchwald-Hartwig aminations is a common issue. Potential causes include:

  • Catalyst deactivation: Amines can act as ligands for palladium, leading to catalyst deactivation. It is often beneficial to add an extra equivalent of the phosphine ligand relative to the palladium catalyst.[1]

  • Hydrodehalogenation of the aryl halide: This is a competing unproductive pathway.

  • Amine over-arylation: This can occur if the reaction is run for too long or at too high a temperature.

Q4: How do I choose the optimal palladium precursor and ligand for a Buchwald-Hartwig amination with this substrate?

A4: The choice of palladium source and ligand is critical and depends on the specific aryl halide being coupled. For electron-rich anilines like this compound, sterically hindered and electron-rich phosphine ligands often give the best results.[2] It is highly recommended to screen a variety of ligands to find the optimal one for your specific reaction.[2]

Troubleshooting Guides

N-Acylation Reactions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective activation of the carboxylic acid.[3]- Use a more potent coupling reagent like HATU or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]- Ensure all reagents and solvents are anhydrous.
Low nucleophilicity of the aniline derivative.- Consider using a stronger base or a more reactive activated ester.
Poor stoichiometry.- Ensure accurate measurement of all reactants.
Formation of a Symmetrical Anhydride of the Carboxylic Acid The activated ester reacts with another molecule of the carboxylic acid.- This can happen if the amine is added too slowly. Pre-forming the activated ester at a lower temperature before adding the amine can mitigate this.[4]
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst.- Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.[5]
Insufficiently inert atmosphere.- Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas like argon or nitrogen.[2]
Weak base.- For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5]
Low reaction temperature.- Activation of C-Cl bonds may require higher temperatures (e.g., 100-120 °C).[5]
Catalyst Deactivation Catalyst decomposition at high temperatures.- Lower the reaction temperature or use a more thermally stable pre-catalyst.[2]
Product inhibition.- The product can sometimes coordinate to the palladium and inhibit the catalyst. Consider using a different ligand.
Formation of Side Products Homocoupling of the boronic acid (in Suzuki coupling).- Use a slight excess of the boronic acid (1.2-1.5 equivalents).[5]
Protodeborylation (in Suzuki coupling).- Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system.[5]

Experimental Protocols

Protocol 1: N-Acylation using Acetic Anhydride

This protocol describes a general method for the acetylation of an aniline derivative.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 500 mg of this compound in 14 mL of water.

  • Add 0.45 mL of concentrated hydrochloric acid to form the hydrochloride salt of the amine.[6]

  • Prepare a solution of 530 mg of sodium acetate in 3 mL of water.[6]

  • To the solution of the amine hydrochloride, add 0.6 mL of acetic anhydride and swirl to mix.[6]

  • Immediately add the sodium acetate solution. A precipitate of the acetylated product should form.[6]

  • Cool the mixture in an ice bath to maximize precipitation.[6]

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent like ethanol/water to obtain the pure N-(4-(N-methylcarbamoyl)-2-methoxyphenyl)acetamide.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with an amine.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • This compound

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium pre-catalyst (1-3 mol%), phosphine ligand (1.1-1.2 times the mol% of the palladium catalyst), and the base (1.5-2.0 equiv.) to an oven-dried reaction vessel.[2]

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Visualizations

experimental_workflow_acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in H2O prep2 Add Conc. HCl prep1->prep2 react1 Add Acetic Anhydride prep2->react1 prep3 Prepare NaOAc Solution react2 Add NaOAc Solution prep3->react2 react1->react2 react3 Precipitation react2->react3 workup1 Cool in Ice Bath react3->workup1 workup2 Vacuum Filtration workup1->workup2 workup3 Recrystallization workup2->workup3

Caption: Experimental workflow for the N-acylation of this compound.

signaling_pathway_buchwald_hartwig pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition 1 aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 pd_complex2 L-Pd(II)(Ar)(NR2) pd_complex1->pd_complex2 2 amine R2NH amine->pd_complex2 base Base base->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination 3 reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Guide to 4-amino-3-methoxy-N-methylbenzamide and Other Prokinetic Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-amino-3-methoxy-N-methylbenzamide with other structurally related benzamide derivatives that exhibit gastrointestinal prokinetic activity. The comparative analysis is based on their pharmacological profiles, specifically their interactions with key receptors implicated in gastrointestinal motility, and their in vivo efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new prokinetic agents.

Introduction to Prokinetic Benzamide Derivatives

Benzamide derivatives are a class of compounds with diverse pharmacological activities. A significant subset of these molecules, characterized by a substituted benzamide core, has been developed as prokinetic agents to treat gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD).[1][2] Their mechanism of action primarily involves the modulation of dopamine D2 and serotonin 5-HT4 receptors in the gastrointestinal tract.[3][4]

The prototypical benzamide prokinetic, Metoclopramide , exhibits both dopamine D2 receptor antagonism and 5-HT4 receptor agonism.[3][5] While effective, its clinical use is associated with central nervous system side effects due to its ability to cross the blood-brain barrier and antagonize central D2 receptors.[2] This has driven the development of second-generation prokinetics like Cisapride , which has a more potent 5-HT4 receptor agonist activity and weaker D2 receptor antagonism, thereby reducing the incidence of extrapyramidal side effects.[6][7] However, Cisapride was largely withdrawn from the market due to cardiovascular safety concerns.[6]

The subject of this guide, This compound , belongs to this class of compounds. Its structural features suggest a potential for prokinetic activity. This guide will compare its inferred properties with established and experimental benzamide prokinetics to provide a rational basis for its further investigation.

Comparative Pharmacological Profile

The prokinetic effects of benzamide derivatives are primarily mediated by their affinity for dopamine D2 and serotonin 5-HT4 receptors. Antagonism of D2 receptors in the gut enhances motility, while agonism of 5-HT4 receptors stimulates the release of acetylcholine, a key neurotransmitter in promoting peristalsis.[3][6]

For the purpose of this comparison, we will focus on the following compounds:

  • This compound (Target Compound)

  • Metoclopramide (First-Generation Prokinetic)[1]

  • Cisapride (Second-Generation Prokinetic)[6]

  • 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide (Experimental Prokinetic, hereafter referred to as Compound A)[8]

The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional potencies (IC50/EC50) of these compounds.

CompoundDopamine D2 Receptor Affinity (Ki/IC50, nM)Serotonin 5-HT4 Receptor Affinity (Ki, nM)Serotonin 5-HT4 Receptor Functional Activity (EC50, nM)Reference
Metoclopramide 483 (IC50)26 (competing for 5-HT4 receptors)-[5][9]
Cisapride 684 (Ki)41.5 (Ki)140[10][11]
Compound A Weak antagonistic activityPotent prokinetic activity-[8]
This compound Data not availableData not availableData not available

Structure-Activity Relationship (SAR) and Mechanistic Insights

The pharmacological profile of benzamide derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring and the composition of the side chain attached to the amide nitrogen.

dot

SAR cluster_core Benzamide Core cluster_substituents Key Substitutions cluster_sidechain Amide Side Chain Core Benzamide R1 4-Amino Group (Essential for 5-HT4 Agonism) Core->R1 Position 4 R2 2-Methoxy Group (Modulates Affinity) Core->R2 Position 2 R3 5-Chloro Group (Enhances Potency) Core->R3 Position 5 SideChain Determines D2 vs. 5-HT4 Selectivity and Pharmacokinetics Core->SideChain Amide Linkage SignalingPathways cluster_5HT4 5-HT4 Receptor Agonism cluster_D2 Dopamine D2 Receptor Antagonism Agonist Benzamide Agonist Receptor5HT4 5-HT4 Receptor Agonist->Receptor5HT4 Gs Gs Protein Receptor5HT4->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA ACh ↑ Acetylcholine Release PKA->ACh Motility ↑ GI Motility ACh->Motility Antagonist Benzamide Antagonist ReceptorD2 D2 Receptor Antagonist->ReceptorD2 Blocks Inhibition Inhibition of Motility ReceptorD2->Inhibition Dopamine Dopamine Dopamine->ReceptorD2 Activates ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Binding Receptor Binding Assay (Ki determination) Functional Functional Assay (cAMP measurement for 5-HT4) Binding->Functional Identifies active compounds Prokinetic Gastrointestinal Transit Assay (in vivo efficacy) Functional->Prokinetic Confirms mechanism and potency

References

Structure-Activity Relationship of 4-Amino-3-methoxy-N-methylbenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of 4-amino-3-methoxy-N-methylbenzamide analogs, focusing on their interactions with dopamine D2 and serotonin 5-HT4 receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Core Structure and Analogs

The core scaffold of interest is this compound. However, to provide a comprehensive SAR analysis, this guide focuses on the closely related and well-studied series of 4-amino-5-chloro-2-methoxybenzamide derivatives. The insights gained from this series are highly applicable to the target scaffold due to structural similarities. The primary points of modification on this scaffold involve the amine moiety attached to the benzamide nitrogen and substitutions on the benzamide ring itself.

dot

Caption: Core benzamide scaffold and key modification points for SAR analysis.

Comparative Biological Activity

The following tables summarize the in vitro binding affinities of various 4-amino-5-chloro-2-methoxybenzamide analogs for the dopamine D2 receptor and the serotonin 5-HT3 receptor (as a proxy for serotonergic activity, given the frequent cross-reactivity of this class of compounds). The data is extracted from a study by Hirokawa et al. (2002), which provides a systematic analysis of these derivatives.[1][2]

Dopamine D2 Receptor Binding Affinity
CompoundR1 (Amine Moiety)R2 (4-position)R3 (5-position)IC50 (nM) for D2 Receptor
Metoclopramide -NH(CH2)2N(C2H5)2-NH2-Cl483
82 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Cl17.5
110 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Br20.2
112 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-I61.0
(R)-82 (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Cl10.1
(S)-82 (S)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Cl1250
Serotonin 5-HT3 Receptor Binding Affinity
CompoundR1 (Amine Moiety)R2 (4-position)R3 (5-position)IC50 (nM) for 5-HT3 Receptor
Metoclopramide -NH(CH2)2N(C2H5)2-NH2-Cl134
82 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Cl0.48
110 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Br0.52
112 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-I0.55
(R)-82 (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Cl0.35
(S)-82 (S)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl-NHCH3-Cl0.40

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be identified:

  • Amine Moiety (R1): The nature of the amine substituent on the benzamide is critical for activity. Replacement of the flexible diethylaminoethyl side chain of metoclopramide with a more rigid 1,4-dialkylhexahydro-1,4-diazepine ring, as in compound 82 , dramatically increases affinity for both D2 and 5-HT3 receptors.[1][2]

  • 4-Amino Substitution (R2): N-methylation of the 4-amino group (from -NH2 to -NHCH3) significantly enhances D2 receptor affinity.[1][2]

  • 5-Position Halogen (R3): The halogen at the 5-position influences D2 receptor affinity. While chloro, bromo, and iodo substitutions all result in potent compounds, the chloro-substituted analog (82 ) displays the highest affinity in this series.[1][2]

  • Stereochemistry: The stereochemistry of the amine moiety has a profound impact on D2 receptor binding. The (R)-enantiomer of compound 82 is significantly more potent at the D2 receptor than the (S)-enantiomer, which shows a dramatic loss of affinity.[2] In contrast, both enantiomers retain high affinity for the 5-HT3 receptor.[2]

Signaling Pathways

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. D2 receptors can also signal through β-arrestin pathways, which are independent of G-protein signaling.

dot

D2_signaling D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway beta_arrestin->MAPK

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT4 Receptor Signaling

Serotonin 5-HT4 receptors are GPCRs that couple to Gs G-proteins. Agonist binding to the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

dot

HT4_signaling HT4R Serotonin 5-HT4 Receptor Gs Gs Protein HT4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified signaling pathway of the Serotonin 5-HT4 receptor.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the D2 receptor.

Workflow:

dot

binding_assay_workflow Membrane_Prep Membrane Preparation (e.g., from rat striatum) Incubation Incubation: Membranes + Radioligand ([3H]spiperone) + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Quantification Quantification of bound radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Experimental workflow for a D2 receptor competitive binding assay.

Detailed Methodology:

  • Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

  • Assay Incubation: The assay is performed in tubes or microplates containing the membrane preparation, a fixed concentration of a D2 receptor radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT4 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.

Workflow:

dot

camp_assay_workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing 5-HT4R) Compound_Incubation Incubation of cells with test compound Cell_Culture->Compound_Incubation Cell_Lysis Cell Lysis to release intracellular cAMP Compound_Incubation->Cell_Lysis cAMP_Quantification cAMP Quantification (e.g., HTRF or ELISA) Cell_Lysis->cAMP_Quantification Data_Analysis Data Analysis (EC50 or IC50 determination) cAMP_Quantification->Data_Analysis

Caption: Experimental workflow for a 5-HT4 receptor cAMP functional assay.

Detailed Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor is cultured to an appropriate density.

  • Compound Incubation: The cells are harvested and incubated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist testing, cells are pre-incubated with the antagonist before adding a known 5-HT4 agonist.

  • Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-response data is plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.

References

Comparative Guide to the Biological Activity of 4-Aminobenzamide Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-aminobenzamide scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. While comprehensive comparative data on derivatives of 4-amino-3-methoxy-N-methylbenzamide is not extensively available in the public domain, this guide provides a detailed comparison of a closely related series of 4-(arylaminomethyl)benzamide derivatives. These compounds have been synthesized and evaluated as potential anticancer agents, offering valuable insights into the structure-activity relationships (SAR) and biological potential of this class of molecules. The data presented here is intended to serve as a reference for the design and evaluation of novel kinase inhibitors based on the 4-aminobenzamide core structure.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of a series of novel 4-(arylaminomethyl)benzamide derivatives against various cancer cell lines and receptor tyrosine kinases.

Table 1: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives in Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)
7 2,6-dichloropurine substituentK562 (Chronic Myeloid Leukemia)2.27[1]
HL-60 (Acute Promyelocytic Leukemia)1.42[1]
OKP-GS (Renal Cell Carcinoma)4.56[1]
10 2,6-dichloropurine substituentK562 (Chronic Myeloid Leukemia)2.53[1]
HL-60 (Acute Promyelocytic Leukemia)1.52[1]
OKP-GS (Renal Cell Carcinoma)24.77[1]
11 3-(trifluoromethyl)phenyl on amine--
13 3-(trifluoromethyl)phenyl on amide--
ImatinibReference DrugK562 (Chronic Myeloid Leukemia)< 1[1]
SorafenibReference Drug--
NilotinibReference Drug--

Table 2: Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives Against Receptor Tyrosine Kinases

Compound IDTarget KinaseInhibition (%) at 10 nM
11 EGFR91[2]
13 EGFR92[2]
7 PDGFRα36[1]
PDGFRβ45[1]
9 PDGFRα38[1]
PDGFRβ42[1]
10 PDGFRα40[1]
PDGFRβ41[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the activity of specific tyrosine kinases.

  • Principle: The Kinase-Glo Plus Luminescence Kinase Assay is utilized to quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and conversely, the amount of ATP remaining is proportional to the extent of kinase inhibition.

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the Kinase-Glo reagent is added to terminate the kinase reaction and detect the remaining ATP.

    • The luminescent signal, which is proportional to the ATP concentration, is measured using a luminometer.

    • The percentage of inhibition is calculated by comparing the luminescence in the presence of the test compound to the control (without inhibitor).[2]

  • Data Analysis: The inhibitory activity is expressed as the percentage of kinase activity inhibited at a specific concentration of the compound (e.g., 10 nM).

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50).

  • Principle: The assay relies on the ability of viable cells to reduce a tetrazolium salt (e.g., MTT) to a formazan product, which has a characteristic color that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan formation.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

The 4-(arylaminomethyl)benzamide derivatives discussed in this guide are designed as potential tyrosine kinase inhibitors. Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. In many cancers, these kinases are constitutively active due to mutations or overexpression, leading to uncontrolled cell growth.

The synthesized compounds are proposed to act as Type II kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation, where the DFG motif of the activation loop is flipped. This mode of inhibition can offer higher selectivity. The flexible 4-(aminomethyl)benzamide linker is designed to span the distance between the ATP-binding site and an adjacent allosteric pocket, a characteristic feature of Type II inhibitors.[2] By targeting kinases such as EGFR and PDGFR, these compounds can interfere with downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Aminobenzamide Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 4-aminobenzamide derivatives.

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Design & Synthesize 4-Aminobenzamide Derivatives Purify Purification & Structural Confirmation (NMR, MS) Start->Purify KinaseAssay Kinase Inhibition Assay (Determine % Inhibition) Purify->KinaseAssay CellAssay Cytotoxicity Assay (Determine IC50) Purify->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR

Caption: General workflow for the synthesis and biological evaluation of 4-aminobenzamide derivatives.

References

Spectroscopic Analysis of 4-amino-3-methoxy-N-methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-amino-3-methoxy-N-methylbenzamide and its related derivatives. Due to the limited availability of comprehensive public data for this compound, this guide utilizes spectroscopic information from structurally similar compounds, namely 3-amino-4-methoxybenzamide and 4-methoxy-N-methylbenzamide , to provide a representative comparison. The presented data, compiled from various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offers valuable insights for the characterization and analysis of this class of compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the selected benzamide derivatives. This allows for a direct comparison of the influence of substituent placement on the spectral characteristics.

Spectroscopic TechniqueThis compound (Predicted/Inferred)3-amino-4-methoxybenzamide[1][2]4-methoxy-N-methylbenzamide[3]
¹H NMR Chemical shifts (ppm) for aromatic, methoxy, N-methyl, and amino protons are expected.Aromatic protons, methoxy protons (singlet), and amino protons (broad singlet) are observed.Aromatic protons, methoxy protons (singlet), and N-methyl protons (doublet) are observed.
¹³C NMR Resonances for aromatic carbons, carbonyl carbon, methoxy carbon, and N-methyl carbon are anticipated.Aromatic carbons, carbonyl carbon, and methoxy carbon signals are present.Aromatic carbons, carbonyl carbon, methoxy carbon, and N-methyl carbon signals are present.
IR Spectroscopy Characteristic peaks for N-H (amine and amide), C=O, C-O, and aromatic C-H stretching and bending vibrations.N-H stretching (amine and amide), C=O stretching, C-O stretching, and aromatic C-H bands are observed.N-H stretching (amide), C=O stretching, C-O stretching, and aromatic C-H bands are observed.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (180.21 g/mol ) and characteristic fragmentation patterns are expected.Molecular ion peak observed, along with fragmentation patterns.Molecular ion peak and fragmentation data are available.
UV-Vis Spectroscopy Absorption maxima are expected in the UV region, influenced by the aromatic ring and its substituents.UV-Vis spectral data is available.UV-Vis spectral data is available for related benzamides.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of benzamide derivatives and can be adapted for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzamide derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a wider spectral width to encompass all expected carbon resonances.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range.

    • GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzamide derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Record the absorbance spectrum and identify the λmax values.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and a logical relationship diagram for interpreting the spectral data.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzamide Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR & MS Solid_Prep Solid Sample Prep (KBr Pellet or ATR) Sample->Solid_Prep for IR Dilution Dilution in UV-Vis Solvent Sample->Dilution for UV-Vis NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_Prep->IR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation Electronic_Transitions->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Spectral_Data_Interpretation cluster_data_points Observed Spectroscopic Data cluster_interpretation Structural Information Inferred NMR_Shifts NMR Chemical Shifts & Coupling Constants Proton_Environment Proton & Carbon Environments NMR_Shifts->Proton_Environment IR_Bands IR Absorption Bands (cm⁻¹) Functional_Groups Presence of Specific Functional Groups IR_Bands->Functional_Groups MS_Peaks Mass Spectrum (m/z values) Molecular_Formula Molecular Formula & Fragmentation MS_Peaks->Molecular_Formula UV_Abs UV-Vis Absorption Maxima (λmax) Conjugation Conjugated Systems UV_Abs->Conjugation Final_Structure Final Chemical Structure Proton_Environment->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Conjugation->Final_Structure

Caption: Interpreting Spectroscopic Data.

References

A Comparative Guide to Purity Assessment of Synthesized 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The purity of a synthesized compound, such as 4-amino-3-methoxy-N-methylbenzamide, is paramount, as impurities can drastically alter its chemical and biological properties, leading to misleading experimental results and potential safety concerns in therapeutic applications.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound.

Potential impurities in the synthesis of this compound can include unreacted starting materials, isomeric byproducts, degradation products from reaction conditions, and residual solvents used during purification.[1][2] A comprehensive purity analysis must be capable of detecting and quantifying these potential contaminants.

Primary Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is the most widely adopted technique for routine purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[3] It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like benzamide derivatives.[4]

Experimental Protocol: HPLC-UV

  • 1. Instrumentation and Materials:

    • HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[3]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; reference standard of this compound (>99.5% purity).

  • 2. Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Program: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

  • 3. Solution Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[7]

    • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.[3]

  • 4. Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from the purity analysis of three different batches of synthesized this compound using the HPLC method described.

Batch NumberRetention Time (min)Main Peak Area %Impurity 1 Area %Impurity 2 Area %Calculated Purity (%)
BATCH-00112.5499.650.210.1499.65
BATCH-00212.5599.120.530.3599.12
BATCH-00312.5399.810.100.0999.81

Alternative Purity Assessment Methods

For a more comprehensive purity profile, especially in drug development, orthogonal analytical techniques are often employed.[1] qNMR and LC-MS provide different and complementary information to HPLC-UV.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a substance.[2] Its signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of known purity and weight, without requiring an identical reference standard for the analyte.[2]

Experimental Protocol: qNMR

  • 1. Instrumentation and Materials:

    • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Reagents: Deuterated solvent (e.g., DMSO-d₆), certified internal standard (e.g., maleic acid).

  • 2. Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized this compound and 10-15 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.[2]

  • 3. NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure complete relaxation of all relevant protons for accurate integration.

  • 4. Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula, accounting for the molar masses and number of protons for each signal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[8] This technique is exceptionally useful for detecting and identifying trace-level impurities, providing molecular weight information that is crucial for characterizing unknown peaks.[6][8]

Experimental Protocol: LC-MS

  • 1. Instrumentation and Materials:

    • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

    • Reagents: LC-MS grade solvents and volatile mobile phase modifiers (e.g., formic acid, ammonium acetate).

  • 2. Chromatographic and MS Conditions:

    • Chromatography: Similar separation conditions as the HPLC-UV method can be used, but ensure all mobile phase components are volatile.

    • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.

    • Mass Analyzer: Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 100-500).[2]

  • 3. Data Analysis:

    • Extract ion chromatograms for the parent mass of this compound and any other detected masses.

    • The mass spectra of impurity peaks can be used to tentatively identify them based on their molecular weight. Purity can be estimated by area percentage, similar to HPLC-UV.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the stage of development, the need for absolute quantification, and the nature of the expected impurities.[1][2]

ParameterHPLC-UVqNMR SpectroscopyLC-MS
Principle Chromatographic separation followed by UV absorbance detection.[6]Molar concentration is directly proportional to NMR signal intensity.[2]Chromatographic separation followed by mass-to-charge ratio detection.[6]
Selectivity Moderate; relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.[6]Very High; based on unique chemical shifts of protons in the molecular structure.High to Very High; can distinguish compounds with the same retention time but different masses.[6]
Sensitivity Moderate (µg/mL to high ng/mL range).[6]Low; requires a higher sample concentration (mg/mL).[8]Very High (low ng/mL to pg/mL range).[6]
Quantification Relative quantification (area %) against a reference standard.Absolute quantification against a certified internal standard.Primarily for identification; can be quantitative with appropriate standards.
Throughput High; suitable for routine quality control.Moderate; longer acquisition times per sample.High; modern systems allow for rapid analysis.
Key Advantage Robust, reliable, and widely available for routine purity checks.[1][3]Provides an absolute purity value without a specific analyte standard; also confirms structure.[2]Excellent for identifying unknown impurities and quantifying trace components.[8]

Visualizing the Purity Assessment Process

G cluster_prep Preparation cluster_analysis Analytical Techniques cluster_results Reporting start Synthesized This compound prep Sample Preparation (Weighing & Dissolution) start->prep hplc HPLC-UV Analysis prep->hplc qnmr qNMR Analysis prep->qnmr lcms LC-MS Analysis prep->lcms data_analysis Data Processing & Analysis hplc->data_analysis qnmr->data_analysis lcms->data_analysis report Final Purity Report (Certificate of Analysis) data_analysis->report

Caption: Workflow for purity assessment of a synthesized compound.

G center_node Purity Assessment Requirement hplc HPLC-UV (Routine QC) center_node->hplc  Routine Purity & Assay qnmr qNMR (Absolute Purity) center_node->qnmr  Reference Standard Characterization lcms LC-MS (Impurity ID) center_node->lcms  Trace Impurity Identification desc_hplc High throughput, robust quantification against a reference standard. hplc->desc_hplc desc_qnmr Primary method, no analyte standard needed, confirms structure. qnmr->desc_qnmr desc_lcms Highest sensitivity for trace analysis and molecular weight determination. lcms->desc_lcms

Caption: Decision guide for selecting an analytical purity method.

References

comparing synthetic routes to 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of two synthetic routes to 4-amino-3-methoxy-N-methylbenzamide is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates the performance of each route, supported by experimental data, detailed protocols, and visual diagrams.

Comparison of Synthetic Routes

Two primary synthetic pathways for this compound have been evaluated. Route 1 commences with the amidation of 4-amino-3-methoxybenzoic acid. Route 2 is a multi-step synthesis beginning with 4-chloro-3-nitrobenzoic acid.

Data Presentation

The following table summarizes the quantitative data for each synthetic route, including reaction yields, key reagents, and conditions.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)Purity (%)
Route 1 Amidation4-amino-3-methoxybenzoic acidMethylamine, HATU, DIPEADMF0 °C to RT1-4 h~60-80 (estimated)>95
Route 2
Step 2aNucleophilic Substitution4-chloro-3-nitrobenzoic acid40% Methylamine solution-180-190 °C17 min88.3Not specified
Step 2bAcyl Chloride Formation4-(methylamino)-3-nitrobenzoic acidThionyl chloride, DMF (cat.)DichloromethaneReflux1.5-4 hHigh (not quantified)Not specified
Step 2cAmidation4-(methylamino)-3-nitrobenzoyl chloride25% aq. MethylamineDichloromethaneRoom Temperature0.5 hHigh (not quantified)Not specified
Step 2dNitro ReductionN-methyl-4-(methylamino)-3-nitrobenzamideSnCl₂, EthanolEthanol60 °CNot specified~78 (estimated for similar reductions)Not specified
Overall Route 2 4-chloro-3-nitrobenzoic acid ~78 (based on literature for a similar compound)

Experimental Protocols

Route 1: Amidation of 4-amino-3-methoxybenzoic acid

This route involves the direct coupling of 4-amino-3-methoxybenzoic acid with methylamine using a peptide coupling agent. The primary challenge is the potential for self-polymerization of the starting material. To mitigate this, pre-activation of the carboxylic acid before the addition of the amine is recommended.

Step 1: Amide Coupling using HATU

  • To a solution of 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add a solution of methylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Multi-step synthesis from 4-chloro-3-nitrobenzoic acid

This pathway involves an initial nucleophilic aromatic substitution, followed by amide formation and a final reduction of the nitro group. A patent describing a similar synthesis reports a high overall yield of 97.5%[1].

Step 2a: Synthesis of 4-(methylamino)-3-nitrobenzoic acid [2]

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and a 40% aqueous methylamine solution.

  • Heat the mixture to 180-190 °C and maintain for approximately 17 minutes[2].

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with acetic acid to a pH of approximately 3-5 to precipitate the product.

  • Collect the yellow solid by vacuum filtration and wash with water.

Step 2b: Synthesis of 4-(methylamino)-3-nitrobenzoyl chloride [2]

  • Suspend 4-(methylamino)-3-nitrobenzoic acid in dichloromethane containing a catalytic amount of DMF.

  • Add thionyl chloride dropwise to the suspension.

  • Heat the mixture to reflux for 1.5-4 hours in a well-ventilated fume hood.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2c: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide [3]

  • Dissolve the crude 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane.

  • At room temperature, add a 25% aqueous solution of methylamine (1.1 eq) dropwise.

  • Stir the reaction for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Step 2d: Synthesis of this compound (via Nitro Reduction)

  • Dissolve N-methyl-4-(methylamino)-3-nitrobenzamide in ethanol.

  • Add anhydrous tin(II) chloride (SnCl₂) (5.0 eq) to the solution[4].

  • Heat the mixture at 60 °C and monitor the reaction by TLC[4].

  • Upon completion, cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the final product.

Mandatory Visualization

Synthetic Route 1 4-amino-3-methoxybenzoic acid 4-amino-3-methoxybenzoic acid This compound This compound 4-amino-3-methoxybenzoic acid->this compound Amidation Methylamine Methylamine Methylamine->this compound HATU, DIPEA, DMF HATU, DIPEA, DMF HATU, DIPEA, DMF->this compound

Caption: Synthetic Route 1 to this compound.

Synthetic Route 2 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid 4-(methylamino)-3-nitrobenzoic acid 4-(methylamino)-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid->4-(methylamino)-3-nitrobenzoic acid Methylamine 4-(methylamino)-3-nitrobenzoyl chloride 4-(methylamino)-3-nitrobenzoyl chloride 4-(methylamino)-3-nitrobenzoic acid->4-(methylamino)-3-nitrobenzoyl chloride SOCl2 N-methyl-4-(methylamino)-3-nitrobenzamide N-methyl-4-(methylamino)-3-nitrobenzamide 4-(methylamino)-3-nitrobenzoyl chloride->N-methyl-4-(methylamino)-3-nitrobenzamide Methylamine This compound This compound N-methyl-4-(methylamino)-3-nitrobenzamide->this compound SnCl2

Caption: Synthetic Route 2 to this compound.

References

Efficacy of Kinase Inhibitors Derived from 4-Amino-3-Methoxy-N-Methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of kinase inhibitors structurally related to 4-amino-3-methoxy-N-methylbenzamide. Due to the limited availability of public data on kinase inhibitors with this exact scaffold, this guide focuses on closely related 4-(aminomethyl)benzamide and 3-substituted benzamide derivatives. The data presented herein is intended to provide insights into the potential of this chemical class and to guide future research and development of novel kinase inhibitors.

Comparative Efficacy of Benzamide-Derived Kinase Inhibitors

The following tables summarize the in vitro efficacy of various benzamide derivatives against key oncogenic kinases. These compounds share a common benzamide core, providing a basis for understanding the structure-activity relationships (SAR) that may inform the design of inhibitors based on the this compound scaffold.

Table 1: Inhibition of Receptor Tyrosine Kinases by 4-(Arylaminomethyl)benzamide Derivatives [1]

Compound IDTarget Kinase% Inhibition at 10 nM
11 EGFR91%
13 EGFR92%
10 HER-4Comparable to Imatinib
11 HER-4Comparable to Imatinib
13 HER-4Comparable to Imatinib
18 HER-4Comparable to Imatinib
20 HER-4Comparable to Imatinib
22 HER-4Comparable to Imatinib
24 HER-4Comparable to Imatinib
28k HER-4Comparable to Imatinib
28l HER-4Comparable to Imatinib
18 PDGFRα67%
20 PDGFRα77%
10 VEGFR216-48%
11 VEGFR216-48%
13 VEGFR216-48%
18 VEGFR216-48%
20 VEGFR216-48%
22 VEGFR216-48%
28k VEGFR216-48%
28l VEGFR216-48%

Table 2: Antiproliferative Activity of 3-Substituted Benzamide Derivatives against Bcr-Abl Positive Leukemia Cells (K562) [2]

Compound IDR Group (at position 3)IC50 (µM)
9b (NS-187) 3-trifluoromethyl< 0.1
Imatinib (STI-571) -0.2 - 0.5

Note on Structure-Activity Relationship (SAR): Studies on 4-(arylaminomethyl)benzamide derivatives suggest that the introduction of a 4-methoxybenzoyl)piperazin substituent can lead to decreased inhibitory activity.[1] This indicates that the position and nature of the methoxy group are critical for kinase inhibition. While direct data for a 3-methoxy substituent on the core benzamide ring is not available in the reviewed literature, its electron-donating nature could influence the binding affinity of the inhibitor to the kinase domain. Further investigation is required to elucidate the precise impact of the 3-methoxy-N-methylbenzamide scaffold on kinase inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the kinase inhibitors discussed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., EGFR, Bcr-Abl)

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of 2X test compound or vehicle (DMSO) to the wells.

    • Add 2.5 µL of 2X enzyme/substrate solution.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[3][4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value from a dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos Bcr_Abl->Grb2 P PI3K PI3K Bcr_Abl->PI3K P STAT5 STAT5 Bcr_Abl->STAT5 P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation STAT5->Proliferation

Caption: Bcr-Abl signaling pathway in CML.

EGFR Signaling Pathway in Cancer

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt P Akt->Transcription

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis EC50_Determination EC50 Determination Cytotoxicity_Assay->EC50_Determination EC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for kinase inhibitor evaluation.

References

In Vitro Profiling of 4-Aminobenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications. This guide provides a comparative overview of the in vitro biological activities of various 4-aminobenzamide derivatives, structurally related to 4-amino-3-methoxy-N-methylbenzamide. Due to the limited publicly available data on this compound, this document focuses on its close analogs to provide insights into potential biological activities and the experimental methodologies used for their evaluation.

Comparative In Vitro Biological Activity

The following tables summarize the in vitro activity of several 4-aminobenzamide derivatives across different biological assays. These compounds share the core 4-aminobenzamide structure but differ in their substitution patterns, which significantly influences their biological effects.

Anticancer Activity of 4-Methylbenzamide Derivatives

New 4-methylbenzamide derivatives bearing a purine moiety have been investigated as potential protein kinase inhibitors.[1] The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
7 K562 (Leukemia)2.27[1]
HL-60 (Leukemia)1.42[1]
OKP-GS (Renal)4.56[1]
10 K562 (Leukemia)2.53[1]
HL-60 (Leukemia)1.52[1]
OKP-GS (Renal)24.77[1]

IC50: The concentration of a drug that gives half-maximal response.

DNA Methyltransferase (DNMT) Inhibition

Analogs of the quinoline-based SGI-1027, featuring a 4-amino-N-(4-aminophenyl)benzamide core, have been evaluated for their ability to inhibit DNA methylation.[2]

Compound IDTarget Enzyme% Inhibition at 10 µMCytotoxicity (KG-1 cells) IC50 (µM)Reference
12 DNMT14512[2]
16 DNMT14815[2]
31 DNMT15210[2]
32 DNMT1558[2]
SGI-1027 DNMT1607[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of 4-aryloxy-5-benzamidopyrimidine derivatives, which include a 4-aminobenzamide moiety, were synthesized and evaluated as EGFR inhibitors.[3]

Compound IDTarget EnzymeIC50 (µM)Reference
10a EGFR5.37[3]
10b EGFR2.11[3]
10ac EGFR1.05[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to evaluate the biological activity of benzamide derivatives.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[4]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme.

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.

  • Reaction Mixture: In a microplate well, combine the enzyme solution and various concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay

PARP inhibitors are a significant class of anticancer agents. Their activity can be assessed both at the enzymatic and cellular level.

Enzymatic Assay: A common method involves a colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The signal is inversely proportional to the PARP activity.[6]

Cell-Based PARylation Assay:

  • Cell Treatment: Treat cells with the test compounds for a specific duration.

  • DNA Damage Induction: Induce DNA damage (e.g., using hydrogen peroxide) to activate PARP enzymes.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection of PAR: Detect the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format. A decrease in PAR levels indicates PARP inhibition.[7]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of the in vitro testing of these derivatives, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Benzamide Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway, a common target for benzamide kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 4-Aminobenzamide Derivatives primary_assay Primary Screening (e.g., Enzyme Inhibition Assay) synthesis->primary_assay secondary_assay Secondary Screening (e.g., Cell Proliferation Assay) primary_assay->secondary_assay Active Hits selectivity_assay Selectivity Profiling (Against related targets) secondary_assay->selectivity_assay data_analysis IC50 Determination & SAR Analysis selectivity_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: General workflow for the in vitro screening of 4-aminobenzamide derivatives.

References

A Comparative Guide to the Cross-Reactivity of Substituted Benzamide-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors synthesized from substituted benzamide scaffolds. Due to the limited availability of public data on inhibitors derived specifically from 4-amino-3-methoxy-N-methylbenzamide, this document utilizes Vemurafenib , a potent and well-characterized inhibitor of the BRAF V600E mutant kinase, as a representative compound. Vemurafenib's structure, which incorporates a substituted benzoyl moiety, serves as a relevant case study for understanding the selectivity and off-target effects inherent to this class of inhibitors.

Herein, we compare the performance of Vemurafenib with a key alternative, Dabrafenib , another BRAF inhibitor, supported by experimental data from kinome-wide screening and cellular assays. This guide is intended to provide an objective overview to aid in the selection and development of selective kinase inhibitors.

Comparative Cross-Reactivity Data

The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects and confound experimental results. The following tables summarize the inhibitory activity of Vemurafenib and its competitor, Dabrafenib, against their primary target (BRAF V600E) and a selection of off-target kinases identified through comprehensive screening.

Table 1: On-Target and Off-Target Inhibitory Activity (IC50 in nM)

Kinase TargetVemurafenib IC50 (nM)Dabrafenib IC50 (nM)Reference
BRAF V600E 31 0.8 [1]
BRAF (Wild-Type)1003.2[2]
CRAF (Wild-Type)485.0[2]
SRMS<100-[3]
ACK1<100-[3]
MAP4K5354-[4]
ZAK187-[4]
MKK4460-[4]
NEK9-1-9[2]
CDK16-<100[2]
SIK2-<100[5]
ALK5-<100[5]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.

Table 2: KINOMEscan Profiling - Percentage of Kinase Inhibition at 1 µM

KinaseVemurafenib (% Inhibition)Dabrafenib (% Inhibition)
BRAF V600E >99 >99
BRAF>95>95
CRAF>90>90
MAP2K5HighLow
PTK6HighModerate
TGFBR2HighModerate
NEK9LowHigh
CDK16LowHigh

Data compiled and inferred from descriptive reports of KINOMEscan assays.[2][6][7] A lower percentage of inhibition indicates higher selectivity for the primary target.

Signaling Pathway Analysis

Vemurafenib and Dabrafenib are designed to inhibit the constitutively active BRAF V600E mutant, a key driver in several cancers, including melanoma. This mutation leads to the hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[8][9]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Myc, Ets-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF_V600E

Caption: The MAPK signaling pathway with Vemurafenib/Dabrafenib inhibition.

Experimental Protocols

Accurate assessment of inhibitor cross-reactivity is crucial. Below are detailed methodologies for key experiments used to characterize kinase inhibitors.

Synthesis of a Representative Benzamide-Containing Inhibitor (Vemurafenib)

The synthesis of Vemurafenib is a multi-step process. A representative synthetic route is outlined below.[10][11]

Synthesis_Workflow cluster_0 Synthesis of 7-Azaindole Core cluster_1 Synthesis of Sulfonamide Side Chain cluster_2 Final Assembly A 5-bromo-7-azaindole C Suzuki Coupling A->C B p-chlorophenylboronic acid B->C D 5-(4-chlorophenyl)-7-azaindole C->D J Coupling Reaction D->J E 3-bromo-2,4-difluoroaniline G Double Alkylation E->G F Propane-1-sulfonyl chloride F->G H Selective Deprotection G->H I N-(2,4-difluoro-3-(propylsulfonamido)phenyl)propane-1-sulfonamide H->I I->J K Vemurafenib J->K TR_FRET_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps A Eu-Ab + Kinase + AF647-Tracer (No Inhibitor) B High FRET Signal A->B Binding C Eu-Ab + Kinase + AF647-Tracer + Inhibitor D Low FRET Signal C->D Competitive Binding E Prepare Reagents (Inhibitor, Kinase/Ab, Tracer) F Dispense into 384-well plate E->F G Incubate at RT F->G H Read TR-FRET Signal G->H I Calculate IC50 H->I

References

Safety Operating Guide

Navigating the Disposal of 4-amino-3-methoxy-N-methylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-amino-3-methoxy-N-methylbenzamide.

Immediate Safety and Hazard Information

Based on the hazard profiles of analogous compounds, this compound should be handled as a hazardous substance.

Anticipated Hazard Profile

Hazard ClassAnticipated Hazard Statement
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound for disposal purposes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.[3][4]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: If handling the powder outside of a chemical fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste procedure.[5]

1. Waste Characterization and Segregation:

  • Treat this compound as hazardous waste.[5]

  • It is crucial to segregate this chemical waste from non-hazardous waste streams.[6][7]

  • Furthermore, do not mix it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines to prevent potentially dangerous reactions.[6]

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.[1]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

  • Contaminated Labware: For residual amounts in laboratory glassware, rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now also considered hazardous waste and must be collected in a separate, clearly labeled "Hazardous Solvent Waste" container. Empty containers must be triple-rinsed, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[5]

3. Container Selection and Labeling:

  • Use a robust, leak-proof container made of a material compatible with the chemical waste.[5][8]

  • The container must be clearly labeled with the words "Hazardous Waste".[5]

  • The label must also include the full chemical name: "Waste this compound" and a list of all components and their approximate percentages if it is a mixture.[5]

  • Keep the container securely closed except when adding waste.[5][8]

4. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[6][8]

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[8][9]

5. Arranging for Final Disposal:

  • Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • Never dispose of this compound down the drain or in regular trash.[7]

  • Contact your EHS department to schedule a pickup for the waste container.

Emergency Procedures for Spills

In the event of a spill, take the following immediate actions:

  • Alert Personnel: Immediately alert others in the vicinity.[11]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment: Before cleaning up, ensure you are wearing the appropriate PPE.[12]

  • Containment: For solid spills, gently sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[13] For liquid spills, use an appropriate absorbent material, working from the outside in, and then collect the absorbed material into the waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[12]

Quantitative Data for Waste Management

The following table provides general quantitative parameters for the management of laboratory-generated hazardous chemical waste. These are illustrative and should be confirmed with your institution's specific guidelines.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteRegulatory limit set by the EPA to prevent the storage of large quantities of hazardous materials in work areas.[8][9]
Container HeadspaceLeave at least 10% headspaceTo accommodate for expansion of contents due to temperature changes and to prevent spills when opening or moving the container.
Container Fill LevelDo not fill containers beyond 90% of their capacity.[7]Prevents overfilling and potential spills.
Maximum Storage Time in SAAUp to 1 year for partially filled containersEnsures timely disposal and prevents the accumulation of old, potentially degraded chemicals.[6]
Time Limit for Removal After Container is FullWithin 3 daysRegulatory requirement to ensure prompt removal of full hazardous waste containers from the laboratory.[6]

Disposal Workflow for a Research Chemical

cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Storage cluster_disposal Final Disposal start Generation of This compound Waste sds Consult Safety Data Sheet (or data for analogous compounds) start->sds Always consult safety info first ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize Characterize as Hazardous Waste ppe->characterize sds->ppe segregate Segregate from other waste streams characterize->segregate collect Collect in a compatible, labeled, and sealed container segregate->collect store Store in a designated Satellite Accumulation Area with secondary containment collect->store check_full Is container full? store->check_full check_full->store No contact_ehs Contact Institutional EHS for waste pickup check_full->contact_ehs Yes end Disposal by licensed hazardous waste contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-amino-3-methoxy-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4][5] A flame-resistant lab coat.[4] Closed-toe shoes.[3][4]To prevent skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6][7][8][9] A NIOSH-approved respirator may be necessary for high-risk tasks or in case of poor ventilation.[2][6][7]To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound Carefully prep_workspace->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After experiment dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[4]

    • Put on all required PPE as detailed in Table 1.[4][7]

    • Prepare the designated work area, preferably within a chemical fume hood, by covering the surface with disposable bench covers.[8][9][10] Ensure that an eyewash station and safety shower are readily accessible.[1][8]

  • Handling :

    • When weighing the solid compound, do so in a fume hood to avoid inhalation of dust.[10]

    • Use a spatula for transferring the powder to minimize dust creation.[10] Avoid pouring directly from the container.[10]

    • Keep the container closed when not in use.[10]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate all glassware and work surfaces after use.[10]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.[5][11]
Liquid Waste (Solutions) Collect in a separate, labeled container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[8][11]
Contaminated Materials (Gloves, bench covers, etc.) Place in a designated hazardous waste container.
Empty Containers The first rinse of the container should be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for regular disposal depending on local regulations.

General Disposal Principles:

  • All waste must be disposed of according to local, state, and federal regulations.[1][6]

  • Never dispose of this chemical down the drain or in the regular trash.[11]

  • Waste containers should be kept closed except when adding waste and stored in a designated, well-ventilated area.[4][8][11]

By adhering to these safety and handling protocols, laboratory professionals can minimize the risks associated with this compound and ensure a safe working environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.